1,6,7-Trihydroxyxanthone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,6,7-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-7-2-1-3-10-12(7)13(17)6-4-8(15)9(16)5-11(6)18-10/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYGDHCRSSTGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745401 | |
| Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25577-04-2 | |
| Record name | 1,6,7-Trihydroxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 1,6,7-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of 1,6,7-trihydroxyxanthone, a naturally occurring phenolic compound with noteworthy biological activities. This document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in its formation, drawing from current scientific literature. It is designed to be a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.
Introduction to Xanthone Biosynthesis
Xanthones are a class of secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. Their biosynthesis in plants primarily originates from the shikimate pathway , which provides the aromatic precursors.[1][2][3][4] This pathway converges with the acetate-malonate pathway to form a key benzophenone intermediate, which then undergoes intramolecular cyclization to yield the characteristic tricyclic xanthone core. Subsequent modifications, such as hydroxylation, methylation, and glycosylation, lead to the vast diversity of naturally occurring xanthones.[3][4]
The Core Biosynthetic Pathway Leading to Trihydroxyxanthones
The biosynthesis of this compound is believed to proceed through a series of enzymatic reactions, starting with precursors from primary metabolism.
Formation of the Benzophenone Intermediate
The initial steps involve the condensation of intermediates from the shikimate and acetate-malonate pathways to form a crucial benzophenone scaffold.[3][4]
-
Shikimate Pathway : This pathway generates aromatic amino acids, including L-phenylalanine, from carbohydrate precursors.[1]
-
Phenylpropanoid Pathway : L-phenylalanine is converted to cinnamic acid and subsequently to benzoyl-CoA.[3]
-
Benzophenone Synthase (BPS) : This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone.
-
Benzophenone 3'-hydroxylase (B3'H) : A cytochrome P450 monooxygenase that hydroxylates 2,4,6-trihydroxybenzophenone to yield the central intermediate, 2,3',4,6-tetrahydroxybenzophenone .[3]
Cyclization to the Xanthone Core
The 2,3',4,6-tetrahydroxybenzophenone intermediate undergoes a regioselective oxidative cyclization to form the xanthone skeleton. This reaction is catalyzed by specific cytochrome P450 enzymes, leading to two primary trihydroxyxanthone isomers:
-
1,3,5-trihydroxyxanthone (1,3,5-THX)
-
1,3,7-trihydroxyxanthone (1,3,7-THX) [3]
The regioselectivity of this cyclization is a critical branching point in xanthone biosynthesis.
Proposed Biosynthesis of this compound
While the direct enzymatic synthesis of this compound has not been fully elucidated, a plausible pathway can be inferred from the known biosynthesis of related hydroxylated xanthones. The formation of this specific hydroxylation pattern likely involves a dihydroxyxanthone precursor and subsequent regioselective hydroxylation.
A probable route involves the formation of a dihydroxyxanthone intermediate, such as 1,7-dihydroxyxanthone, followed by a specific hydroxylation at the C-6 position. This step is likely catalyzed by a xanthone 6-hydroxylase (X6H) , a type of cytochrome P450 monooxygenase.[3]
Alternatively, a 1,6-dihydroxyxanthone precursor could be hydroxylated at the C-7 position by a yet-to-be-characterized xanthone 7-hydroxylase . The precise sequence and the specific enzymes responsible for this transformation are areas of active research.
Key Enzymes and Their Characteristics
The biosynthesis of this compound involves several classes of enzymes. While specific data for all enzymes in this particular pathway are not available, information on related enzymes provides valuable insights.
| Enzyme Class | Abbreviation | Function | Cofactors/Requirements |
| Benzophenone Synthase | BPS | Catalyzes the formation of the benzophenone scaffold. | Malonyl-CoA |
| Benzophenone 3'-hydroxylase | B3'H | Cytochrome P450 enzyme that hydroxylates the benzophenone intermediate. | NADPH, O₂ |
| Xanthone Synthase | XS | Cytochrome P450 enzyme that catalyzes the cyclization of the benzophenone intermediate to the xanthone core. | NADPH, O₂ |
| Xanthone 6-hydroxylase | X6H | Cytochrome P450 enzyme that hydroxylates the xanthone core at the C-6 position. | NADPH, O₂ |
Experimental Protocols
The elucidation of biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments in this field.
Heterologous Expression and Purification of Cytochrome P450 Enzymes
This protocol is essential for characterizing the function of candidate genes involved in xanthone biosynthesis.
Objective: To produce and purify recombinant cytochrome P450 enzymes for in vitro functional assays.
Methodology:
-
Gene Cloning: The coding sequence of the candidate P450 gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).
-
Heterologous Expression: The expression vector is transformed into a suitable host organism, such as E. coli or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[5][6]
-
Microsome Isolation: For membrane-bound P450s, the microsomal fraction is isolated from the host cells by differential centrifugation.
-
Solubilization and Purification: The P450 enzyme is solubilized from the microsomal membranes using detergents. The solubilized protein is then purified using chromatographic techniques, such as affinity chromatography (e.g., His-tag purification) and ion-exchange chromatography.[7]
In Vitro Enzyme Assays for Xanthone Hydroxylases
This assay is used to determine the substrate specificity and catalytic activity of the purified P450 enzymes.
Objective: To determine if a purified cytochrome P450 enzyme can hydroxylate a specific xanthone precursor.
Methodology:
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified P450 enzyme, a potential xanthone substrate (e.g., 1,7-dihydroxyxanthone), a cytochrome P450 reductase (to provide electrons), a source of reducing power (NADPH), and a suitable buffer.
-
Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature for a defined period.
-
Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the hydroxylated xanthone product.[8]
Quantitative Analysis of Xanthones in Plant Tissues
This method is used to determine the concentration of specific xanthones in plant extracts.
Objective: To quantify the amount of this compound and its potential precursors in plant material.
Methodology:
-
Sample Preparation: Plant tissue is dried, ground, and extracted with a suitable solvent (e.g., methanol).
-
Chromatographic Separation: The extract is analyzed by UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry). A C18 column is typically used for separation.
-
Quantification: The concentration of each xanthone is determined by comparing its peak area to a standard curve generated with authentic standards.[9]
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. The following diagrams illustrate the proposed pathway and the experimental workflow for enzyme characterization.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for characterizing biosynthetic enzymes.
Conclusion and Future Perspectives
The biosynthesis of this compound is a complex process involving multiple enzymatic steps, with cytochrome P450 monooxygenases playing a pivotal role in the key hydroxylation and cyclization reactions. While the general pathway for xanthone formation is relatively well-understood, the specific enzymes responsible for the final hydroxylation steps to produce this compound remain to be definitively identified and characterized.
Future research should focus on the isolation and functional characterization of the specific hydroxylases involved in this pathway. The use of modern genomic and transcriptomic approaches will be instrumental in identifying candidate genes from xanthone-producing plants. Subsequent heterologous expression and in vitro assays will be crucial to confirm their enzymatic function and to obtain quantitative kinetic data. A thorough understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the biotechnological production of this and other valuable xanthone compounds for pharmaceutical applications.
References
- 1. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositum.tuwien.at [repositum.tuwien.at]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Chemical Synthesis of 1,6,7-Trihydroxyxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of 1,6,7-trihydroxyxanthone and its derivatives. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in oncology. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of this important scaffold.
Introduction to this compound
This compound is a naturally occurring xanthone that has demonstrated potent anticancer activity.[1] Research has shown that it can inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for further investigation in drug discovery and development.[2][3] Its mechanism of action is linked to the modulation of key cellular signaling pathways, including the Bmi-1/miR-218 axis.[4][5]
Chemical Synthesis of this compound
The primary method for the synthesis of the this compound scaffold involves a one-pot condensation reaction of a dihydroxybenzoic acid with a corresponding phenol derivative, often facilitated by a dehydrating agent such as Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[6] While a specific detailed protocol for this compound is not extensively documented in publicly available literature, a general and widely accepted methodology for the synthesis of analogous polyhydroxyxanthones can be adapted.
A plausible and efficient synthetic route to this compound involves the condensation of 2,4-dihydroxybenzoic acid with 1,2,4-trihydroxybenzene (hydroxyhydroquinone) using Eaton's reagent. The reaction proceeds through an electrophilic acyl substitution followed by a cyclization/dehydration cascade to form the xanthone core.
General Experimental Protocol:
A general procedure for the synthesis of polyhydroxyxanthones using Eaton's reagent is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the dihydroxybenzoic acid (1 equivalent) and the corresponding polyphenol (1 equivalent).
-
Addition of Eaton's Reagent: Carefully add Eaton's reagent to the flask. The amount of Eaton's reagent can vary, but a common practice is to use it as the solvent for the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80°C to 120°C. The reaction progress is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-water. This will precipitate the crude xanthone product.
-
Purification: The precipitate is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. Further purification is typically achieved by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
Logical Workflow for the Synthesis of this compound:
Caption: Proposed workflow for the synthesis of this compound.
Data Presentation
Table 1: Spectroscopic Data for a Representative Trihydroxyxanthone Isomer (1,3,7-Trihydroxyxanthone)
| Proton (¹H NMR) | Chemical Shift (δ ppm) | Carbon (¹³C NMR) | Chemical Shift (δ ppm) |
| H-2, H-2' | 6.2 (s) | C-9, C-9' | 179.6, 179.5 |
| H-4, H-4' | 6.3 (s) | C-3', C-1' | 164.8, 164.7 |
| H-8, H-8' | 6.9 (s) | C-1, C-3 | 163.5, 163.2 |
| H-6, H-6' | 7.5 (s) | C-4a, C-4a' | 157.9 |
| OH-1 | 13.2 (s) | C-5a, C-5a' | 153.5 |
| C-7, C-7' | 151.6 | ||
| C-5, C-5' | 143.3 | ||
| C-8a' | 122.7 | ||
| C-8a | 112.8 | ||
| C-6, C-6' | 108.2 | ||
| C-8, C-8' | 102.5 | ||
| C-9a, C-9a' | 102.2, 102.1 | ||
| C-2, C-2' | 97.7, 97.6 | ||
| C-4, C-4' | 93.5, 93.4 |
Data obtained from a study on a dimeric xanthone derivative of 1,3,7-trihydroxyxanthone in acetone-d₆.[7]
Table 2: Anticancer Activity of Selected Xanthone Derivatives
This table summarizes the in vitro anticancer activity of various xanthone derivatives against different cancer cell lines, providing context for the potential efficacy of this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | HepG2 (Liver) | Proliferation inhibited | [2] |
| This compound | Bel7404 (Liver) | Proliferation inhibited | [2] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver) | 9.18 | [8] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Liver) | 23.7 | [8] |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast) | 184 ± 15 | [6] |
| 1,3,8-Trihydroxyxanthone | WiDr (Colon) | 254 ± 15 | [6] |
| 1,3,8-Trihydroxyxanthone | HeLa (Cervical) | 277 ± 9 | [6] |
| 3,4,6-Trihydroxyxanthone | WiDr (Colon) | 37.8 | [9] |
| Paeciloxanthone | HepG2 (Liver) | 3.33 | [9] |
| Secalonic acid D | K562 (Leukemia) | 0.43 | [9] |
| Secalonic acid D | HL60 (Leukemia) | 0.38 | [9] |
Signaling Pathway Modulation by this compound
This compound exerts its anticancer effects, at least in part, by modulating the Bmi-1 signaling pathway.[3][4] Bmi-1 is a proto-oncogene that plays a crucial role in cell cycle regulation and is often overexpressed in various cancers. This compound has been shown to upregulate miR-218, a microRNA that directly targets and suppresses the expression of Bmi-1.[4] The downregulation of Bmi-1 leads to the subsequent upregulation of the tumor suppressors p14 (ARF) and p16 (INK4a), resulting in cell cycle arrest and apoptosis.[2]
Bmi-1 Signaling Pathway Diagram:
Caption: Regulation of the Bmi-1 signaling pathway by this compound.
Conclusion
This technical guide provides a foundational understanding of the chemical synthesis of this compound derivatives and their biological significance. The outlined synthetic strategies, coupled with the presented quantitative data and pathway visualizations, offer valuable insights for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to elucidate the precise synthetic protocols for this compound and to fully explore the therapeutic potential of this promising class of compounds.
References
- 1. Products | Scientist.com [app.scientist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 4. Roles of BMI1 in the Initiation, Progression, and Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one): A New Xanthone from the Stem Bark of Garcinia porrecta (Clusiaceae) [mdpi.com]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 1,6,7-Trihydroxyxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,7-Trihydroxyxanthone is a member of the xanthone class of organic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The structural elucidation and purity assessment of such compounds are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a framework for the presentation and interpretation of spectroscopic data for this compound, including generalized experimental protocols and data visualization.
Data Presentation
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are essential.
¹H NMR Data
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) describe the interaction between neighboring protons.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| [Example Value] | [e.g., d, t, m] | [Example Value] | [e.g., 1H] | [e.g., H-2] |
| [Example Value] | [e.g., d, t, m] | [Example Value] | [e.g., 1H] | [e.g., H-3] |
| [Example Value] | [e.g., d, t, m] | [Example Value] | [e.g., 1H] | [e.g., H-4] |
| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., H-5] | |
| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., H-8] | |
| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., 1-OH] | |
| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., 6-OH] | |
| [Example Value] | [e.g., s] | [e.g., 1H] | [e.g., 7-OH] |
¹³C NMR Data
Carbon-13 NMR provides information on the different types of carbon atoms in a molecule.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| [Example Value] | C-1 |
| [Example Value] | C-2 |
| [Example Value] | C-3 |
| [Example Value] | C-4 |
| [Example Value] | C-4a |
| [Example Value] | C-5 |
| [Example Value] | C-5a |
| [Example Value] | C-6 |
| [Example Value] | C-7 |
| [Example Value] | C-8 |
| [Example Value] | C-8a |
| [Example Value] | C-9 |
| [Example Value] | C-9a |
Mass Spectrometry (MS) Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Table 3: Representative Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion Type |
| [Calculated Molecular Weight + 1] | [M+H]⁺ |
| [Calculated Molecular Weight - 1] | [M-H]⁻ |
| [Fragment Ion Peaks] | [M+H-Fragment]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for obtaining NMR and MS data for xanthone compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Ensure the solution is clear and free of any particulate matter.
-
-
Instrument Parameters:
-
NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.
-
For ¹H NMR, the spectral width is typically set to 12-16 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of proton and carbon signals.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the ionization technique being used.
-
-
Instrumentation and Analysis:
-
High-resolution mass spectrometry (HRMS) is preferred to determine the accurate mass and elemental composition.
-
Electrospray ionization (ESI) is a common ionization technique for xanthones, and can be run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.
-
The mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Quadrupole) is scanned over a relevant mass range (e.g., m/z 100-1000).
-
Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns, which provide further structural information. This involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Mandatory Visualization
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Structural Relationship for NMR Analysis
The following diagram shows the chemical structure of this compound and highlights the connectivity between atoms, which is fundamental for interpreting NMR data.
An In-depth Technical Guide to 1,6,7-Trihydroxyxanthone for Researchers
CAS Number: 25577-04-2
This technical guide offers a detailed overview of 1,6,7-Trihydroxyxanthone, a natural compound with demonstrated anti-cancer properties. The information presented herein is curated for researchers, scientists, and drug development professionals, focusing on the compound's chemical properties, biological activity, and the underlying molecular mechanisms.
Chemical and Physical Properties
This compound, a member of the xanthone family of organic compounds, is described as a yellow powder. While specific experimentally determined physical data such as melting and boiling points were not available in the reviewed literature, a compilation of its known and computationally derived properties is provided for reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 25577-04-2 | PubChem[1] |
| Molecular Formula | C₁₃H₈O₅ | PubChem[1] |
| Molecular Weight | 244.20 g/mol | PubChem[1] |
| Physical Description | Yellow powder | ChemFaces |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |
| XLogP3 (Computed) | 2.4 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 87 Ų | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 5 | PubChem[1] |
Note on Spectral Data: Specific, experimentally verified spectral data (¹H-NMR, ¹³C-NMR, IR, UV-Vis) for this compound were not available in the searched literature. Data for other isomers should not be used as a direct substitute.
Biological Activity and Molecular Mechanism of Action
This compound, an active compound isolated from the plant Goodyera oblongifolia, exhibits potent anti-cancer activity, notably against liver cancer cells. Its mechanism of action is centered on the modulation of a key microRNA signaling pathway, which culminates in the suppression of cancer cell proliferation and the induction of programmed cell death (apoptosis).
The biological effect of this compound is initiated by the upregulation of microRNA-218 (miR-218). This event directly targets and suppresses the expression of the oncogene Bmi-1. Bmi-1 is a fundamental component of the Polycomb Repressive Complex 1 (PRC1) and plays a critical role in regulating the cell cycle and maintaining cancer stem cell characteristics. The subsequent downregulation of Bmi-1 relieves its repressive effect on the tumor suppressor proteins p16(Ink4a) and p14(ARF). The activation of these suppressors is a critical step that leads to the inhibition of cell growth and triggers apoptosis in liver cancer cells.
Caption: The signaling cascade of this compound in liver cancer cells.
Experimental Protocols
The foundational research detailing the biological effects of this compound is attributed to the publication "MiR-218-targeting-Bmi-1 mediates the suppressive effect of this compound on liver cancer cells" in the journal Apoptosis (2015). However, the full text of this article, which would contain comprehensive experimental methods, was not accessible through the conducted searches. Similarly, a detailed protocol for the isolation of this compound from Goodyera oblongifolia could not be located.
Based on the available information, a generalized experimental workflow for investigating the bioactivity of this compound is proposed below. This logical diagram outlines the typical sequence of experiments performed in such a study.
Caption: A generalized workflow for assessing the anti-cancer effects of this compound.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The absence of detailed experimental protocols and specific physical and spectral data is due to the limitations of retrieving the full primary literature and characterization reports through the conducted searches. For precise experimental design and data, consulting the original, peer-reviewed research articles is essential.
References
The Discovery of 1,6,7-Trihydroxyxanthone: A Literature Review for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,7-Trihydroxyxanthone is a naturally occurring xanthone, a class of heterocyclic compounds known for their diverse biological activities. First identified from the orchid Goodyera oblongifolia, this small molecule has garnered significant interest within the scientific community, particularly for its potent anticancer properties. This technical guide provides a comprehensive review of the discovery of this compound, its characterization, and its mechanism of action, with a focus on its potential as a therapeutic agent.
Discovery and Isolation
This compound was isolated and identified as an active ingredient from the medicinal plant Goodyera oblongifolia.[1][2] The isolation procedure, as described in the literature, serves as a foundational method for obtaining this compound from its natural source.
Experimental Protocol: Isolation from Goodyera oblongifolia
The following protocol outlines the general steps for the isolation of this compound:
-
Extraction: The dried, whole plant material of Goodyera oblongifolia is powdered and extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites.
-
Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and ethyl acetate. The ethyl acetate fraction, which is enriched with compounds of medium polarity like xanthones, is collected.
-
Chromatography: The ethyl acetate fraction is further purified using a series of chromatographic techniques. This multi-step process often begins with column chromatography over silica gel, eluting with a gradient of solvents, such as a mixture of chloroform and methanol.
-
Final Purification: Fractions containing the compound of interest are pooled and subjected to further purification, often involving preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Chemical Characterization
Table 1: Physicochemical and Spectroscopic Data for Trihydroxyxanthones
| Property | Data | Reference(s) |
| Molecular Formula | C₁₃H₈O₅ | [3] |
| Molecular Weight | 244.20 g/mol | [3] |
| Appearance | Expected to be a yellow solid | |
| ¹H NMR (DMSO-d₆) | Signals expected in the aromatic region (δ 6.0-8.0 ppm) and for hydroxyl protons. The precise shifts and coupling constants are specific to the 1,6,7-substitution pattern. | [1] |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (C-9) expected around δ 180 ppm. Aromatic and hydroxyl-substituted carbons will appear in the δ 90-165 ppm range. | [1] |
| Mass Spectrometry | [M]+ peak expected at m/z 244. | |
| Infrared (IR) (KBr) | Characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups are expected. |
Synthesis of Hydroxyxanthones
While a specific, detailed protocol for the laboratory synthesis of this compound is not prominently described in the reviewed literature, the general synthesis of trihydroxyxanthones often employs the Grover, Shah, and Shah (GSS) reaction or modifications thereof. This typically involves the condensation of a dihydroxybenzoic acid with a polyhydric phenol in the presence of a condensing agent like Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid).
General Experimental Protocol for Hydroxyxanthone Synthesis
-
Reaction Setup: A mixture of a suitably substituted dihydroxybenzoic acid and a trihydric phenol (e.g., phloroglucinol or pyrogallol) is heated in the presence of Eaton's reagent.[4][5][6]
-
Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 80-85 °C) for several hours.[4]
-
Workup: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product.
-
Purification: The solid is collected by filtration, washed, and purified by recrystallization or chromatography to yield the desired hydroxyxanthone.[4]
The logical workflow for a typical hydroxyxanthone synthesis is depicted in the following diagram:
Biological Activity and Mechanism of Action
This compound has demonstrated significant anticancer activity, particularly against hepatocellular carcinoma (liver cancer).[2] Its primary mechanism of action involves the modulation of microRNA (miRNA) expression, leading to the suppression of a key oncogene.
The miR-218/Bmi-1 Signaling Pathway
Research has shown that this compound exerts its tumor-suppressive effects, at least in part, through the upregulation of miR-218.[2] MiR-218 is a microRNA that acts as a tumor suppressor. One of the direct targets of miR-218 is the B-lymphoma Mo-MLV insertion region 1 (Bmi-1) proto-oncogene.[2][7]
Bmi-1 is a key component of the Polycomb repressive complex 1 (PRC1) and is often overexpressed in various cancers, where it promotes cell proliferation and inhibits apoptosis. By upregulating miR-218, this compound leads to the downregulation of Bmi-1 expression.[2] The suppression of Bmi-1, in turn, leads to the activation of its downstream targets, the tumor suppressor proteins p16Ink4a and p14ARF.[8] This cascade of events ultimately results in the inhibition of cancer cell growth and the induction of apoptosis.[2][8]
The signaling pathway is illustrated in the diagram below:
Conclusion and Future Directions
The discovery of this compound from Goodyera oblongifolia has unveiled a promising natural product with significant potential for the development of novel anticancer therapeutics. Its well-defined mechanism of action, involving the miR-218/Bmi-1 pathway, provides a solid foundation for further preclinical and clinical investigation. Future research should focus on optimizing the synthesis of this compound and its analogs to improve yield and explore structure-activity relationships. Furthermore, in-depth studies are warranted to evaluate its efficacy and safety in various cancer models, which will be crucial for its translation into a clinical candidate. The development of this and other xanthone-based compounds could offer new avenues for targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles of BMI1 in the Initiation, Progression, and Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
1,6,7-Trihydroxyxanthone: A Technical Guide to its Potential Biological Activities
Executive Summary: 1,6,7-Trihydroxyxanthone, a member of the xanthone class of oxygenated heterocyclic compounds, has emerged as a molecule of significant interest in pharmacological research. This document provides a comprehensive technical overview of its known and predicted biological activities, with a primary focus on its anticancer, anti-inflammatory, and antioxidant properties. The underlying molecular mechanisms, including the modulation of key signaling pathways such as the miR-218/Bmi-1 axis in cancer and NF-κB/MAPK pathways in inflammation, are detailed. This guide consolidates quantitative data from various in vitro studies into structured tables for comparative analysis and provides detailed experimental protocols for key assays. Furthermore, complex biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
Xanthones are a class of organic compounds with a dibenzo-γ-pyrone scaffold (C₁₃H₈O₂). Their "privileged structure" allows for interaction with a wide array of biological targets, leading to diverse pharmacological effects.[1] Hydroxylated xanthones, in particular, have garnered attention for their potent bioactivities. This compound is a specific isomer within this class, characterized by hydroxyl groups at the 1, 6, and 7 positions of the xanthen-9-one core. These substitutions are critical to its biological function, influencing its potential as a therapeutic agent. This document synthesizes the current knowledge on this compound, presenting its activities, mechanisms, and the experimental basis for these findings.
Anticancer Activity
This compound has demonstrated notable anticancer properties, particularly against liver cancer cells.[2] Its mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of specific microRNAs and oncogenic proteins.[3]
Mechanism of Action: The miR-218/Bmi-1 Pathway
The anticancer effects of this compound are, at least in part, mediated through the upregulation of microRNA-218 (miR-218).[2] MiR-218 acts as a tumor suppressor. By activating miR-218, this compound initiates a cascade that leads to the suppression of B-cell-specific Moloney murine leukemia virus integration site 1 (Bmi-1) expression.[2] Bmi-1 is a key component of the Polycomb repressive complex 1 (PRC1) and an oncogene that promotes cell proliferation and stemness. The downregulation of Bmi-1 by this compound results in increased expression of tumor suppressor proteins p14 and p16, ultimately leading to suppressed cell growth and the induction of apoptosis in liver cancer cells.[3]
Quantitative Cytotoxicity Data
Studies have shown that this compound inhibits the proliferation of liver cancer cell lines HepG2 and Bel7404 in a dose- and time-dependent manner.[3] The table below includes comparative data for other trihydroxyxanthone isomers to provide context on structure-activity relationships.
| Compound | Cell Line | Activity | Value (µM) | Reference |
| This compound | HepG2, Bel7404 | Proliferation Inhibition | Effective at 0-10 µg/mL | [3] |
| 1,3,6-Trihydroxyxanthone | WiDr (Colon) | IC₅₀ | 37.8 | [4] |
| 1,3,6-Trihydroxyxanthone | P388 (Leukemia) | IC₅₀ | 23.5 | [1][4] |
| 1,3,6-Trihydroxyxanthone | HepG2 (Liver) | IC₅₀ | 45.9 | [5] |
| 3,4,6-Trihydroxyxanthone | WiDr (Colon) | IC₅₀ | < 37.8 | [4] |
| Trihydroxyxanthone (unspecified) | MCF-7 (Breast) | IC₅₀ | 184 ± 15 | [6] |
| Trihydroxyxanthone (unspecified) | WiDr (Colon) | IC₅₀ | 254 ± 15 | [6] |
| Trihydroxyxanthone (unspecified) | HeLa (Cervical) | IC₅₀ | 277 ± 9 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Activity
While direct studies on this compound are limited, research on closely related derivatives provides strong evidence for its potential anti-inflammatory effects. A derivative, THMX, has been shown to mitigate inflammatory responses in macrophage (RAW 264.7) and microglia (BV2) cell lines by inhibiting the production of key pro-inflammatory mediators.[7]
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
The anti-inflammatory action is primarily attributed to the modulation of major signaling cascades. The compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7] This inhibition prevents the transcription and production of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] Furthermore, the compound can induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 1,6,7-Trihydroxyxanthone and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The xanthone scaffold, a dibenzo-γ-pyrone nucleus, represents a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Among these, 1,6,7-trihydroxyxanthone and its related derivatives have emerged as a promising class of compounds, demonstrating significant potential in anticancer and antioxidant applications. This technical guide provides a comprehensive overview of the structures, biological activities, and experimental protocols associated with these compounds, aimed at facilitating further research and development in this area.
Core Structures and Derivatives
The fundamental structure of this compound consists of a tricyclic xanthen-9-one core with hydroxyl groups at positions 1, 6, and 7. The biological efficacy of xanthone derivatives is significantly influenced by the number and position of these hydroxyl groups, as well as the presence of other substituents such as prenyl, methoxy, and glycosyl moieties.[2] The substitution patterns on the two aromatic rings, designated A and B, give rise to a diverse family of naturally occurring and synthetic xanthones.[3]
Biological Activities and Therapeutic Potential
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of trihydroxyxanthone derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, liver, and colon. For instance, this compound has been reported to suppress cell growth and induce apoptosis in liver cancer cells.[4][5] The anticancer mechanisms of xanthones are multifaceted and include the induction of apoptosis through the activation of caspase proteins, inhibition of protein kinases involved in cell proliferation, and modulation of signaling pathways.[6]
One of the key mechanisms of action for some hydroxyxanthones is the inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[7] Molecular docking studies have shown that hydroxyxanthones can interact with the active sites of Topoisomerase II, leading to antiproliferative effects.[3]
Antioxidant Activity
The polyhydroxylated nature of these xanthones contributes to their significant antioxidant properties. They act as potent scavengers of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby mitigating oxidative stress.[8] Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, making the antioxidant capacity of these compounds a valuable therapeutic attribute. The structure-activity relationship studies suggest that the antioxidant potential is influenced by the number and position of hydroxyl groups.[2]
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro biological activities of various trihydroxyxanthone derivatives.
Table 1: Anticancer Activity of Trihydroxyxanthone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,8-Trihydroxyxanthone | WiDr | > 500 | [9] |
| 1,5,6-Trihydroxyxanthone | WiDr | 384 ± 21 | [9] |
| 3,4,6-Trihydroxyxanthone | WiDr | 37.8 | [1] |
| 1,3,6-Trihydroxyxanthone | WiDr | > 500 | [9] |
| 1,3,8-Trihydroxyxanthone | MCF-7 | 184 ± 15 | [3] |
| 1,5,6-Trihydroxyxanthone | MCF-7 | 252 ± 25 | [9] |
| 1,3,8-Trihydroxyxanthone | HeLa | 355 ± 12 | [9] |
| 1,5,6-Trihydroxyxanthone | HeLa | 209 ± 9 | [9] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [5][10] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 | 23.7 | [10] |
Table 2: Antioxidant Activity of Trihydroxyxanthone Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 1,6-Dihydroxyxanthone | DPPH Radical Scavenging | 349 ± 68 | [9] |
| 1,3,8-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [9] |
| 1,5,6-Trihydroxyxanthone | DPPH Radical Scavenging | > 500 | [9] |
| 1,3,6,7-Tetrahydroxyxanthone | DPPH Radical Scavenging | 8.01 µg/mL | [11] |
Experimental Protocols
Synthesis of Hydroxyxanthone Derivatives (General Procedure using Eaton's Reagent)
This protocol describes a general method for the synthesis of hydroxyxanthones via a cyclo-acylation reaction.[12]
Materials:
-
2-Hydroxybenzoic acid derivative (e.g., 2,6-dihydroxybenzoic acid)
-
Phenolic derivative (e.g., phloroglucinol, resorcinol, pyrogallol)
-
Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)
-
Deionized water
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
A mixture of the 2-hydroxybenzoic acid derivative (1.0 eq) and the phenolic derivative (1.0 eq) is prepared.
-
Eaton's reagent is added to the mixture.
-
The reaction mixture is heated at 80-85 °C for approximately 3 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water to precipitate the crude product.
-
The solid residue is collected by filtration and washed with water until a neutral pH is achieved.
-
The crude product is dried and then purified using an appropriate chromatographic technique, such as preparative thin-layer chromatography or column chromatography.[12]
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7, WiDr)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trihydroxyxanthone derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the trihydroxyxanthone derivative (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.
-
Following the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours at 37 °C.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[8]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Trihydroxyxanthone derivative (dissolved in methanol or DMSO)
-
Methanol
-
96-well plates or cuvettes
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
A methanolic solution of DPPH (e.g., 100 µM) is prepared.
-
Various concentrations of the trihydroxyxanthone derivative are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Signaling Pathways and Logical Relationships
The anticancer activity of this compound and its derivatives can be attributed to their interaction with specific cellular signaling pathways.
A notable pathway involves the activation of microRNA-218 (miR-218) and the subsequent suppression of Bmi-1 expression, a protein often overexpressed in cancer and associated with cell proliferation and survival.[5][13] This leads to the induction of apoptosis in cancer cells.
Anticancer mechanism of this compound.
Another critical mechanism for some hydroxyxanthone derivatives is the inhibition of Topoisomerase II, an enzyme that plays a vital role in DNA replication and chromosome segregation. By inhibiting this enzyme, these compounds can halt the proliferation of cancer cells.
Inhibition of Topoisomerase II by hydroxyxanthones.
The general workflow for the synthesis and biological evaluation of these compounds can be summarized as follows:
General experimental workflow.
This guide provides a foundational understanding of this compound derivatives for researchers and drug development professionals. The presented data and protocols are intended to serve as a starting point for further investigation into the therapeutic potential of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. sigarra.up.pt [sigarra.up.pt]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 6. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]
- 8. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthene and Xanthone Derivatives as G-Quadruplex Stabilizing Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
An In-depth Technical Guide on the Solubility and Stability of 1,6,7-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,6,7-Trihydroxyxanthone, a member of the xanthone family of organic compounds, has garnered interest in the scientific community for its potential therapeutic properties, notably its anticancer activity. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, drawing upon available data and general knowledge of related phenolic compounds. It details experimental protocols for determining these properties and visualizes key biological pathways and experimental workflows to facilitate further research and development.
Physicochemical Properties
While extensive experimental data on the physicochemical properties of this compound is limited in publicly available literature, computational models provide valuable insights into its characteristics.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₅ | [1] |
| Molecular Weight | 244.20 g/mol | [1] |
| XLogP3 | 2.4 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Topological Polar Surface Area | 87 Ų | [1] |
| Heavy Atom Count | 18 | [1] |
Note: These properties are computationally derived and may differ from experimental values.
Solubility Profile
General Solubility of Phenolic Compounds: Phenolic compounds exhibit a wide range of solubilities depending on the number and arrangement of hydroxyl groups, as well as the overall molecular structure. Generally, they are more soluble in organic solvents than in water, and their solubility in aqueous solutions can be pH-dependent.
It is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in water is expected to be low but may increase with increasing pH due to the deprotonation of the phenolic hydroxyl groups.
Stability Profile
The stability of this compound is a critical factor for its handling, storage, and formulation. While specific degradation kinetics for this compound are not widely reported, general stability information and the behavior of similar phenolic compounds under various stress conditions can provide guidance.
Table 2: General Stability of this compound
| Form | Storage Conditions | Stability Duration |
| Powder | -20°C | 3 years[2] |
| In Solvent | -80°C | 1 year[2] |
Factors Affecting the Stability of Phenolic Compounds:
-
pH: Phenolic compounds are generally more stable in acidic conditions. In alkaline solutions, they are prone to oxidation, which can lead to coloration and degradation.
-
Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds. The rate of degradation typically follows first-order kinetics.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.
-
Oxidation: The hydroxyl groups on the xanthone scaffold are susceptible to oxidation, which can be initiated by the presence of oxygen, metal ions, or oxidizing agents.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical testing guidelines.
Solubility Determination: Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, DMSO)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a scintillation vial containing a known volume of the selected solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Stability-Indicating Method Development and Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop a stability-indicating analytical method.
4.2.1. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of xanthones.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
4.2.2. Forced Degradation Protocol
Expose solutions of this compound to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (254 nm) and fluorescent light for a specified duration.
Analyze the stressed samples by the developed HPLC method to separate the parent compound from any degradation products. The method is considered stability-indicating if it can resolve all degradation peaks from the main peak.
Visualizations
Signaling Pathway
This compound has been reported to exhibit anticancer activity, in part, through the modulation of the miR-218/Bmi-1 signaling pathway.[2]
References
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of 1,6,7-Trihydroxyxanthone
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 1,6,7-Trihydroxyxanthone using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The following is a proposed method based on established methodologies for similar xanthone compounds and will require validation for specific applications.
Introduction
This compound is a naturally occurring xanthone derivative found in some plant species. Xanthones are a class of polyphenolic compounds that have garnered significant interest due to their wide range of pharmacological activities, including antioxidant and anticancer properties[1]. Accurate and reliable quantification of these compounds is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note describes a proposed reversed-phase HPLC-UV method for the determination of this compound.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution, often with a pH modifier like acetic or phosphoric acid to ensure good peak shape. The separated compound is then detected by a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC vials
-
-
Chemicals and Reagents:
-
This compound reference standard
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
HPLC grade water
-
Phosphoric acid or Acetic acid (analytical grade)
-
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from, for example, 0.5 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. The following is a general procedure for solid samples like plant extracts.
-
Extraction: Accurately weigh a known amount of the homogenized solid sample and transfer it to a suitable container. Add a known volume of an appropriate extraction solvent (e.g., methanol).
-
Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to ensure efficient extraction of the analyte.
-
Centrifugation/Filtration: Centrifuge the mixture to pellet the solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Proposed Chromatographic Conditions
The following are proposed starting conditions for the analysis of this compound, based on methods for similar compounds[2][3][4]. Optimization may be required.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile or Methanol |
| Gradient | Isocratic or Gradient (e.g., Start with 70% A, 30% B, and adjust as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan of this compound (a common wavelength for xanthones is around 240-260 nm and 310-320 nm) |
| Run Time | 15-20 minutes |
Method Validation
The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables present example validation data for other xanthone derivatives, which can be used as a reference for the type of data to be generated during the validation of the method for this compound.
Table 1: Example Linearity Data for Xanthone Derivatives
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Xanthone | 0.4 - 2.5 | > 0.999 | [2][4] |
| 3-Methoxyxanthone | 1.0 - 5.8 | > 0.999 | [2][4] |
| 1,3-dihydroxy-2-methylxanthone | 0.25 - 3.0 | > 0.999 | [3] |
| 1,7-dihydroxy-2,3-methylenedioxyxanthone | 0.5 - 24 | Not specified | [5] |
Table 2: Example Accuracy and Precision Data for Xanthone Derivatives
| Compound | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Xanthone | 99.6 - 102.8 | 1.2 (intra-day) | [2][4] |
| 3-Methoxyxanthone | 98.8 - 102.4 | 0.3 (intra-day) | [2][4] |
| 1,3-dihydroxy-2-methylxanthone | 98.3 - 102.7 | 0.6 - 2.0 (inter-day) | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for HPLC-UV quantification.
Method Validation Logic
Caption: Logical flow of HPLC method validation.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,6,7-Trihydroxyxanthone Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of 1,6,7-Trihydroxyxanthone, a natural compound with significant anti-cancer properties. The protocols detailed below are compiled from established methodologies for xanthone isolation and are intended to serve as a guide for laboratory-scale production.
Introduction
This compound is a xanthone derivative found in various plant species, including those from the Gentianaceae and Polygalaceae families. Notably, it has been identified as an active ingredient derived from Goodyera oblongifolia.[1] This compound has demonstrated potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cell lines.[1][2][3] The mechanism of action involves the upregulation of miR-218 and subsequent suppression of the oncogene Bmi-1, leading to the activation of the p14 and p16 tumor suppressor pathways.[1][2] Given its therapeutic potential, robust methods for its extraction and purification are essential for further research and development.
Data Presentation
The following table summarizes representative quantitative data for the extraction and purification of this compound from a hypothetical 1 kg of dried plant material. These values are based on typical yields and purities achieved for similar natural products and may vary depending on the plant source and experimental conditions.
| Step | Method | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| 1 | Maceration | 1000 | 100 | 10 | ~5 |
| 2 | Solvent-Solvent Partitioning | 100 | 30 | 3 | ~15 |
| 3 | Silica Gel Column Chromatography | 30 | 5 | 0.5 | ~60 |
| 4 | Preparative HPLC | 5 | 0.5 | 0.05 | >98 |
Experimental Protocols
Extraction Protocol: Maceration
This protocol describes a standard maceration technique for the initial extraction of this compound from dried and powdered plant material.
Materials:
-
Dried and powdered plant material (e.g., roots of Polygala japonica or whole plant of Goodyera oblongifolia)
-
Methanol (analytical grade)
-
Large glass container with a lid
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 1 kg of the dried, powdered plant material and place it in the large glass container.
-
Add 10 L of methanol to the container, ensuring all the plant material is fully submerged.
-
Seal the container and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 48 hours.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
The resulting crude extract will be a dark, viscous residue.
Purification Protocol: Solvent-Solvent Partitioning
This protocol is designed to remove non-polar impurities from the crude extract.
Materials:
-
Crude methanol extract
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Distilled water
-
Separatory funnel
Procedure:
-
Dissolve the crude methanol extract in a mixture of 500 mL of distilled water and 500 mL of ethyl acetate.
-
Transfer the mixture to a 2 L separatory funnel.
-
Shake the funnel vigorously for 5 minutes and then allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with 500 mL of ethyl acetate two more times.
-
Combine all the ethyl acetate fractions.
-
Wash the combined ethyl acetate extract with 500 mL of hexane in the separatory funnel to remove highly non-polar compounds.
-
Discard the upper hexane layer.
-
Concentrate the washed ethyl acetate extract to dryness using a rotary evaporator.
Purification Protocol: Silica Gel Column Chromatography
This protocol provides a method for the initial fractionation of the partitioned extract to isolate a xanthone-rich fraction.
Materials:
-
Concentrated ethyl acetate extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Dissolve the concentrated ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v hexane:ethyl acetate).
-
Collect fractions of 50 mL each using a fraction collector.
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a similar TLC profile corresponding to the expected polarity of this compound.
-
Concentrate the combined fractions to dryness.
Purification Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
This final purification step is designed to obtain high-purity this compound.
Materials:
-
Xanthone-rich fraction from column chromatography
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade) with 0.1% formic acid
-
Preparative HPLC system with a C18 column (e.g., 250 x 20 mm, 10 µm)
-
Fraction collector
-
Analytical HPLC system for purity analysis
Procedure:
-
Dissolve the xanthone-rich fraction in a small volume of methanol.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 40% methanol in water with 0.1% formic acid).
-
Inject the dissolved sample onto the column.
-
Run a linear gradient elution, for example, from 40% to 80% methanol in water (with 0.1% formic acid) over 60 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
Analyze the purity of the collected fractions using an analytical HPLC system.
-
Combine the pure fractions and evaporate the solvent to obtain pure this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Anticancer signaling pathway of this compound.
References
Application Notes and Protocols: In Vitro Anti-cancer Activity of 1,6,7-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,7-Trihydroxyxanthone is a natural compound belonging to the xanthone class of secondary metabolites, which are found in various plant species. Emerging research has highlighted its potential as an anti-cancer agent. These application notes provide a comprehensive overview of the in vitro anti-cancer activities of this compound and its closely related isomer, 1,3,6,7-tetrahydroxyxanthone. The document details the cytotoxic effects on various cancer cell lines, outlines the underlying molecular mechanisms, and provides standardized protocols for key experimental assays to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and inhibition of cell proliferation. The core mechanism involves the modulation of a microRNA--to-tumor suppressor signaling cascade. Specifically, this compound upregulates the expression of microRNA-218 (miR-218). This upregulation of miR-218 directly targets and suppresses the expression of the oncogene B-lymphoma Moloney murine leukemia virus insertion region 1 (Bmi-1). The downregulation of Bmi-1 relieves its inhibitory effect on the tumor suppressor proteins p14 (ARF) and p16 (INK4a), leading to their increased expression. The activation of p14 and p16 ultimately results in cell cycle arrest and apoptosis, thereby inhibiting cancer cell growth.[1][2][3]
Data Presentation
The anti-cancer activity of this compound and its isomers has been quantified across various human cancer cell lines. The following tables summarize the available data on cell viability (IC50), apoptosis, and cell cycle arrest.
Table 1: Cell Viability (IC50) Data for Hydroxyxanthones
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Liver Carcinoma) | 23.7 | [4] |
| 1,3,6-Trihydroxyxanthone | T47D (Breast Cancer) | 121.89 | |
| 1,3,6-Trihydroxyxanthone | WiDr (Colon Adenocarcinoma) | >384 | [5] |
| 1,3,8-Trihydroxyxanthone | MCF-7 (Breast Cancer) | 184 ± 15 | [5] |
| 1,3,8-Trihydroxyxanthone | WiDr (Colon Adenocarcinoma) | 254 ± 15 | [5] |
| 1,3,8-Trihydroxyxanthone | HeLa (Cervical Cancer) | 277 ± 9 | [5] |
Note: Data for the specific this compound isomer is limited. 1,3,6,7-Tetrahydroxyxanthone is a close structural isomer often studied for similar bioactivities.
Table 2: Apoptosis Induction in HepG2 Cells
Table 3: Cell Cycle Arrest
Experimental Protocols
Detailed protocols for the key in vitro assays used to characterize the anti-cancer activity of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in these application notes.
References
- 1. Antioxidant xanthone derivatives induce cell cycle arrest and apoptosis and enhance cell death induced by cisplatin in NTUB1 cells associated with ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Analysis of CsA-Induced Hepatotoxicity in HepG2 Cell Line: Oxidative Stress and α2 and β1 Integrin Subunits Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferation, cell cycle arrest and apoptosis induced by a natural xanthone from Gentianopsis paludosa Ma, in human promyelocytic leukemia cell line HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,6,7-Trihydroxyxanthone as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,7-Trihydroxyxanthone is a naturally occurring xanthone derivative that has garnered significant interest for its potent anticancer activities.[1][2][3] Its mechanism of action involves the modulation of key cellular signaling pathways, making it a valuable tool for cancer research and a potential candidate for drug development.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate the miR-218/Bmi-1 signaling axis and to explore its potential in cellular imaging.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₅ | [4][5] |
| Molecular Weight | 244.20 g/mol | [1][4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage | Store lyophilized at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [1] |
Stock Solution Preparation: For in vitro studies, prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Application I: Probing the miR-218/Bmi-1 Signaling Pathway
This compound has been shown to exert its anticancer effects, at least in part, by upregulating the tumor-suppressing microRNA, miR-218, and consequently downregulating the oncogene Bmi-1.[1][2] This activity allows for the use of this compound as a molecular tool to study the dynamics and downstream effects of this critical signaling pathway in cancer cells.
Biological Activity Data
| Cell Line | Assay | Endpoint | IC₅₀/EC₅₀ | Reference |
| HepG2 (Liver Cancer) | Cell Proliferation | Inhibition | Concentration-dependent (0-10 µg/mL) | [3] |
| Bel7404 (Liver Cancer) | Cell Proliferation | Inhibition | Concentration-dependent (0-10 µg/mL) | [3] |
| HepG2 (Liver Cancer) | Apoptosis | Induction | Effective at 5 µg/mL | [3] |
Signaling Pathway Diagram
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. This compound | CAS:25577-04-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C13H8O5 | CID 71307364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for 1,6,7-Trihydroxyxanthone in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of 1,6,7-Trihydroxyxanthone as an enzyme inhibitor, based on available scientific literature. While comprehensive screening of this specific xanthone against a wide array of enzymes is still an emerging area of research, existing data on related compounds and derivatives suggest promising inhibitory activities against several key enzyme targets. This document offers protocols for assessing the inhibitory potential of this compound against enzymes implicated in cancer and other diseases.
Introduction
This compound is a polyphenol compound belonging to the xanthone class of natural products. Xanthones are known for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The enzyme inhibitory potential of xanthones is a key mechanism underlying these effects. This document focuses on the application of this compound in enzyme inhibition assays, providing protocols and summarizing the current, albeit limited, quantitative data.
Potential Enzyme Targets and Biological Activities
Research suggests that trihydroxyxanthones can interact with and inhibit the function of several enzymes. The primary target identified for a synthesized trihydroxyxanthone is Topoisomerase II , an enzyme crucial for DNA replication and a key target for anticancer drugs.[1] Molecular docking studies have shown that a trihydroxyxanthone can interact with the DNA chains of Topoisomerase II through hydrogen bonding and π-π stacking.[1]
Furthermore, this compound has demonstrated anti-cancer activity in liver cancer cells, which is mediated through the activation of miR-218 and the suppression of Bmi-1 expression.[2][3] While this is not a direct enzyme inhibition assay, it points to the compound's interaction with cellular pathways that are often regulated by enzymes.
A prenylated derivative of this compound has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) , an enzyme implicated in type 2 diabetes and obesity.[4] This suggests that the core this compound scaffold may also possess inhibitory activity against this phosphatase.
Data Presentation: Enzyme Inhibition Data
Quantitative data on the enzyme inhibitory activity of this compound is limited. The following table summarizes the available IC50 values for a closely related trihydroxyxanthone and a prenylated derivative. It is important to note that "Trihydroxyxanthone 3a" is a synthesized compound with a trihydroxyxanthone core, but its exact isomeric structure is not specified as 1,6,7- in the source material.
| Compound/Derivative Name | Target | Assay Type | IC50 Value (µM) | Source |
| Trihydroxyxanthone 3a | Topoisomerase II | Anticancer activity against MCF-7 cells | 184 ± 15 | [1] |
| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | Protein Tyrosine Phosphatase 1B (PTP1B) | PTP1B Inhibition Assay | Not explicitly provided, but noted as having inhibitory effects | [4] |
Note: The IC50 value for Trihydroxyxanthone 3a is from a cell-based anticancer assay and reflects its overall cytotoxicity, with Topoisomerase II being the proposed target.
Experimental Protocols
The following are detailed protocols for enzyme inhibition assays that can be utilized to evaluate the inhibitory activity of this compound.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
10 mM ATP solution
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K (2 mg/mL)
-
This compound stock solution (in DMSO)
-
Etoposide (positive control)
-
Agarose
-
TAE Buffer
-
Ethidium Bromide or other DNA stain
Protocol:
-
Prepare a reaction mixture on ice containing:
-
2 µL 10x Topoisomerase II Assay Buffer
-
2 µL 10 mM ATP
-
1 µL kDNA (e.g., 200 ng/µL)
-
1 µL of this compound at various concentrations (or DMSO for control)
-
Distilled water to a final volume of 19 µL.
-
-
Add 1 µL of human Topoisomerase IIα (e.g., 1-2 units) to each reaction tube.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of Proteinase K and 2 µL of Stop Solution/Loading Dye.
-
Incubate at 37°C for another 30 minutes to digest the enzyme.
-
Load the samples onto a 1% agarose gel in TAE buffer containing ethidium bromide.
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the amount of catenated kDNA remaining at the origin.
Tyrosinase Inhibition Assay (DOPA Oxidase Activity)
This spectrophotometric assay measures the inhibition of the oxidation of L-DOPA to dopachrome by tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound stock solution (in DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
In a 96-well plate, add 20 µL of this compound at various concentrations (or DMSO for control).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100.
Xanthine Oxidase Inhibition Assay
This assay measures the inhibition of the oxidation of xanthine to uric acid by xanthine oxidase.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
This compound stock solution (in DMSO)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading UV absorbance
Protocol:
-
In a 96-well UV-transparent plate, add 50 µL of phosphate buffer.
-
Add 25 µL of this compound at various concentrations (or DMSO for control).
-
Add 25 µL of xanthine solution (e.g., 0.15 mM in phosphate buffer).
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution (e.g., 0.1 units/mL in phosphate buffer).
-
Immediately measure the absorbance at 295 nm every minute for 15-20 minutes.
-
Calculate the rate of uric acid formation from the slope of the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This colorimetric assay measures the inhibition of the dephosphorylation of p-nitrophenyl phosphate (pNPP) by PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
PTP1B Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Suramin or other known PTP1B inhibitor (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
In a 96-well plate, add 50 µL of PTP1B assay buffer.
-
Add 10 µL of this compound at various concentrations (or DMSO for control).
-
Add 20 µL of recombinant human PTP1B (e.g., 50 ng/µL in assay buffer).
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution (e.g., 2 mM in assay buffer).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 10 M NaOH.
-
Measure the absorbance at 405 nm.
-
The percentage of inhibition is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Proposed signaling pathway for the anticancer activity of this compound in liver cancer cells.
Conclusion
This compound presents an interesting scaffold for the development of novel enzyme inhibitors. While current research primarily highlights its anticancer potential, likely through the inhibition of Topoisomerase II and modulation of oncogenic pathways, its structural similarity to other bioactive xanthones suggests a broader range of enzyme targets. The provided protocols offer a starting point for researchers to systematically evaluate the enzyme inhibition profile of this compound and unlock its full therapeutic potential. Further studies are warranted to determine specific IC50 values and elucidate the precise mechanisms of inhibition against a wider panel of enzymes.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. This compound | CAS:25577-04-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for 1,6,7-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and implementing cell-based assays to evaluate the biological activity of 1,6,7-Trihydroxyxanthone. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Introduction
This compound is a naturally occurring xanthone derivative that has demonstrated potential as an anti-cancer agent.[1][2] Research indicates that its mechanism of action involves the suppression of cancer cell growth and the induction of apoptosis, particularly in liver cancer cells.[1][2] This is achieved, at least in part, through the activation of miR-218 and the subsequent suppression of Bmi-1 expression.[1][2] Furthermore, related trihydroxyxanthone compounds have been reported to possess antioxidant properties and exhibit inhibitory effects on enzymes such as Topoisomerase II.[3]
These application notes outline a series of cell-based assays to characterize the cytotoxic, pro-apoptotic, and mechanistic properties of this compound.
Cytotoxicity Assays
To determine the concentration-dependent effect of this compound on cancer cell viability, standard cytotoxicity assays are recommended.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, WiDr) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.[4]
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and the GI50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / GI50 (µM) |
| This compound | MCF-7 | MTT | 48 | Value |
| This compound | HeLa | MTT | 48 | Value |
| This compound | WiDr | SRB | 72 | Value |
| Doxorubicin (Control) | MCF-7 | MTT | 48 | Value |
Note: Replace "Value" with experimentally determined values.
Apoptosis Assays
To confirm that this compound induces apoptosis, the following assays can be performed.
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the signal to the number of cells (can be determined by a parallel viability assay) and express the results as a fold change in caspase activity compared to the vehicle control.
Data Presentation: Apoptosis
| Treatment | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | - | Value | Value | 1.0 |
| This compound | IC50/2 | Value | Value | Value |
| This compound | IC50 | Value | Value | Value |
| This compound | 2 x IC50 | Value | Value | Value |
Note: Replace "Value" and concentrations with experimentally determined values.
Oxidative Stress Assays
To investigate the potential antioxidant or pro-oxidant effects of this compound, the following assays are recommended.
Intracellular Reactive Oxygen Species (ROS) Measurement
This assay uses fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to detect intracellular ROS.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound for a short duration (e.g., 1-6 hours). A positive control such as hydrogen peroxide (H₂O₂) should be included.
-
Probe Loading: Remove the treatment medium and incubate the cells with H2DCFDA (e.g., 10 µM) in PBS for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Data Analysis: Express the results as a percentage of ROS production relative to the vehicle control.
Data Presentation: Oxidative Stress
| Treatment | Concentration (µM) | Intracellular ROS (% of Control) |
| Vehicle Control | - | 100 |
| This compound | Concentration 1 | Value |
| This compound | Concentration 2 | Value |
| H₂O₂ (Positive Control) | Concentration | Value |
Note: Replace "Value" and concentrations with experimentally determined values.
Signaling Pathway Analysis
To elucidate the molecular mechanism of this compound, the expression of key regulatory molecules in the reported signaling pathway should be investigated.
Quantitative Real-Time PCR (qRT-PCR) for miR-218 and Bmi-1 mRNA
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA, including miRNA, using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the total RNA using specific primers for miR-218 and Bmi-1.
-
qRT-PCR: Perform qRT-PCR using a suitable master mix and specific primers for miR-218, Bmi-1, and a housekeeping gene (e.g., GAPDH for mRNA, U6 for miRNA).
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method.
Western Blotting for Bmi-1, p16(Ink4a), and p14(ARF)
Protocol:
-
Cell Treatment and Protein Extraction: Treat cells with this compound. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Bmi-1, p16(Ink4a), p14(ARF), and a loading control (e.g., β-actin). Then, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control.
Data Presentation: Signaling Pathway Analysis
| Treatment | Concentration (µM) | miR-218 Relative Expression (Fold Change) | Bmi-1 mRNA Relative Expression (Fold Change) | Bmi-1 Protein Level (Relative to Control) | p16(Ink4a) Protein Level (Relative to Control) | p14(ARF) Protein Level (Relative to Control) |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound | IC50 | Value | Value | Value | Value | Value |
Note: Replace "Value" and concentration with experimentally determined values.
Visualizations
Caption: Experimental workflow for cell-based assays of this compound.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 2. This compound | CAS:25577-04-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening a Small Library of Xanthones for Antitumor Activity and Identification of a Hit Compound which Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying the Effects of 1,6,7-Trihydroxyxanthone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic potential of 1,6,7-Trihydroxyxanthone, a naturally occurring xanthone derivative. This document outlines detailed protocols for evaluating its anticancer, anti-inflammatory, and antioxidant activities, based on existing in vitro evidence and in vivo studies of structurally related compounds.
Introduction to this compound
This compound is a polyhydroxylated xanthone that has demonstrated significant biological activity in preclinical studies. In vitro research has highlighted its potential as an anticancer agent, capable of inhibiting cell proliferation and inducing apoptosis in liver cancer cells.[1][2] The proposed mechanism involves the activation of miR-218 and the suppression of Bmi-1 expression.[1][2] Furthermore, derivatives of this compound have shown potent anti-inflammatory effects by modulating key signaling pathways such as NF-κB, MAPK, and HO-1. Xanthones, as a class of compounds, are also recognized for their antioxidant properties. To translate these promising in vitro findings into clinical applications, robust in vivo studies using appropriate animal models are essential.
Recommended Animal Models and Key Applications
Based on the known biological activities of this compound and related xanthones, the following animal models are recommended for in vivo evaluation:
| Application Area | Recommended Animal Model | Key Endpoints |
| Anticancer | Human tumor xenograft mouse model (e.g., HepG2 cells in immunodeficient mice) | Tumor growth inhibition, apoptosis induction, metastasis suppression, biomarker analysis (miR-218, Bmi-1) |
| Anti-inflammatory | Carrageenan-induced paw edema in rats or mice | Reduction in paw volume, myeloperoxidase (MPO) activity, pro-inflammatory cytokine levels (TNF-α, IL-6) |
| Antioxidant | Chemically-induced oxidative stress model (e.g., CCl4-induced hepatotoxicity in rats) | Measurement of antioxidant enzyme levels (SOD, CAT, GPx), malondialdehyde (MDA) levels, histopathological analysis |
| Pharmacokinetics | Healthy Sprague-Dawley rats or Beagle dogs | Determination of Cmax, Tmax, t1/2, AUC, bioavailability |
Experimental Protocols
Anticancer Efficacy in a Human Tumor Xenograft Model
This protocol describes the evaluation of this compound's anticancer effects using a human liver cancer (HepG2) xenograft model in immunodeficient mice.
Materials:
-
This compound
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
HepG2 human hepatocellular carcinoma cells
-
Matrigel
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard anticancer drug (e.g., Doxorubicin)
-
Calipers
-
Anesthesia
Protocol:
-
Cell Culture and Implantation:
-
Culture HepG2 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every other day using calipers.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., oral gavage of 0.5% CMC)
-
Group 2: this compound (low dose, e.g., 25 mg/kg, oral gavage)
-
Group 3: this compound (high dose, e.g., 50 mg/kg, oral gavage)
-
Group 4: Positive control (e.g., Doxorubicin, 2 mg/kg, intraperitoneal injection, once a week)
-
-
-
Treatment and Monitoring:
-
Administer the treatments daily for 21 days.
-
Measure tumor volume and body weight every three days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for:
-
Histopathological analysis (H&E staining).
-
Immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
-
Western blot or RT-qPCR analysis for Bmi-1 and miR-218 expression.
-
-
Collect blood for serum biochemistry to assess toxicity.
-
Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
This protocol evaluates the anti-inflammatory properties of this compound in a rat model of acute inflammation.
Materials:
-
This compound
-
Wistar or Sprague-Dawley rats (180-220 g)
-
1% Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Pleasthesiameter or digital calipers
Protocol:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomize the rats into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 50 mg/kg, p.o.)
-
Group 3: this compound (high dose, e.g., 100 mg/kg, p.o.)
-
Group 4: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
-
Drug Administration and Induction of Edema:
-
Administer the respective treatments orally.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
-
Biochemical Analysis:
-
At the end of the experiment (6 hours), euthanize the animals.
-
Excise the paw tissue for the measurement of:
-
Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Pro-inflammatory cytokine levels (TNF-α, IL-6) using ELISA.
-
-
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study of this compound in rats.
Materials:
-
This compound
-
Sprague-Dawley rats with jugular vein cannulation
-
Vehicle for oral and intravenous administration
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Dosing and Sample Collection:
-
Divide cannulated rats into two groups (n=4-6 per group):
-
Group 1: Intravenous (IV) administration (e.g., 5 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 25 mg/kg)
-
-
Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the oral bioavailability (F%) using the formula: (AUC_oral / AUC_iv) x (Dose_iv / Dose_oral) x 100.
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Proposed anticancer signaling pathway of this compound.
References
Application Notes and Protocols for the In Vivo Formulation of 1,6,7-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,7-Trihydroxyxanthone is a naturally occurring xanthone derivative that has demonstrated significant potential as an anti-cancer agent. In vitro studies have shown its ability to suppress cell growth and induce apoptosis in liver cancer cells. The primary mechanism of action involves the upregulation of microRNA-218 (miR-218), which subsequently suppresses the expression of the oncogene B-lymphoma Moloney murine leukemia virus insertion region-1 (Bmi-1).[1] This signaling cascade leads to the activation of tumor suppressor pathways, making this compound a promising candidate for further in vivo investigation.
However, like many xanthone derivatives, this compound is a poorly water-soluble compound, which presents a significant challenge for in vivo administration and achieving adequate bioavailability. This document provides detailed application notes and protocols for the formulation of this compound for oral, intravenous, and intraperitoneal administration in preclinical animal studies. These protocols are designed to address the compound's low solubility and provide a starting point for developing effective delivery systems.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈O₅ | [2] |
| Molecular Weight | 244.20 g/mol | [2] |
| XLogP3 | 2.4 | [2] |
| Predicted Solubility | Poor in water | Inferred from structure |
Formulation Strategies for Poorly Soluble Compounds
Given the anticipated low aqueous solubility of this compound, several formulation strategies can be employed to enhance its delivery for in vivo studies. The choice of formulation will depend on the desired route of administration, the required dose, and the specific animal model.
Common approaches for formulating poorly soluble compounds include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (often water or saline) with a water-miscible organic solvent to increase the drug's solubility.
-
Surfactant-based Formulations: Incorporating surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in aqueous media.
-
Lipid-based Formulations: Dissolving the compound in oils or lipids, which can then be formulated as emulsions or self-emulsifying drug delivery systems (SEDDS).
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.
Experimental Protocols
The following protocols provide starting points for the formulation of this compound for different routes of administration. It is crucial to perform small-scale feasibility and stability studies before preparing large batches for in vivo experiments.
Protocol 1: Oral Gavage Formulation
This protocol aims to create a suspension or solution of this compound suitable for oral administration.
Materials:
-
This compound
-
Vehicle (select one):
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Corn oil
-
5% (v/v) Dimethyl sulfoxide (DMSO) in corn oil
-
-
Mortar and pestle or homogenizer
-
Sterile tubes and syringes
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the desired dose and the number of animals.
-
Vehicle Selection:
-
For an aqueous suspension, use 0.5% CMC.
-
For a lipid-based formulation, use corn oil. If solubility in corn oil is limited, a small amount of DMSO (up to 5%) can be added as a co-solvent.
-
-
Preparation:
-
Aqueous Suspension (0.5% CMC):
-
Triturate the this compound powder in a mortar with a small amount of the 0.5% CMC solution to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve a uniform suspension.
-
Use a homogenizer for a more uniform particle size distribution if necessary.
-
-
Lipid-based Formulation (Corn Oil ± DMSO):
-
If using DMSO, first dissolve the this compound in DMSO.
-
Add the corn oil to the dissolved compound (or directly to the powder if not using DMSO) and vortex or sonicate until a clear solution or a fine suspension is formed.
-
-
-
Administration:
-
Ensure the formulation is homogenous by vortexing immediately before each administration.
-
Administer the formulation to the animals using an appropriate-sized oral gavage needle.
-
Protocol 2: Intravenous (IV) Injection Formulation
IV administration requires a sterile, clear solution to prevent embolism. This protocol focuses on creating a solubilized formulation of this compound.
Materials:
-
This compound
-
Solubilizing agent (select one):
-
Dimethyl sulfoxide (DMSO)
-
A co-solvent system (e.g., 10% DMSO, 40% PEG 400, 50% sterile saline)
-
-
Sterile saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
Procedure:
-
Solubilization:
-
Dissolve the this compound in a minimal amount of DMSO.
-
Alternatively, prepare the co-solvent system (e.g., 10% DMSO, 40% PEG 400) and dissolve the compound in this mixture.
-
-
Dilution:
-
Slowly add the sterile saline or D5W to the solubilized compound while vortexing to prevent precipitation. The final concentration of the organic solvent should be kept as low as possible to minimize toxicity. A final DMSO concentration of <5% is generally recommended.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Visual Inspection:
-
Before administration, visually inspect the solution for any signs of precipitation or particulate matter. Only clear solutions should be used for IV injection.
-
-
Administration:
-
Administer the solution slowly via the desired vein (e.g., tail vein in mice).
-
Protocol 3: Intraperitoneal (IP) Injection Formulation
IP injections allow for the administration of suspensions, offering an alternative when a true solution for IV injection cannot be achieved.
Materials:
-
This compound
-
Vehicle (select one):
-
Sterile saline (0.9% NaCl) with 5% DMSO and 1% Tween 80
-
Corn oil
-
-
Homogenizer or sonicator
-
Sterile tubes and syringes
Procedure:
-
Preparation:
-
Aqueous Suspension:
-
Dissolve the this compound in DMSO.
-
Add Tween 80 to the solution and mix.
-
Slowly add the sterile saline while vortexing or sonicating to form a fine, uniform suspension.
-
-
Oil-based Formulation:
-
Suspend the this compound in corn oil.
-
Homogenize or sonicate to ensure a uniform particle size and distribution.
-
-
-
Administration:
-
Ensure the formulation is homogenous by vortexing immediately before each administration.
-
Inject the formulation into the peritoneal cavity of the animal using an appropriate-sized needle.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the general workflow for formulation development, the following diagrams are provided.
Caption: Signaling pathway of this compound inducing apoptosis.
Caption: Experimental workflow for in vivo formulation development.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of appropriate formulations that can overcome its inherent poor aqueous solubility. The protocols and strategies outlined in this document provide a comprehensive starting point for researchers. It is imperative to conduct thorough characterization and stability testing of any new formulation before its use in animal studies to ensure reliable and reproducible results. Further investigation into more advanced formulation techniques, such as nano-formulations, may also be warranted to maximize the therapeutic potential of this promising anti-cancer compound.
References
Application Notes and Protocols for the Analytical Identification of 1,6,7-Trihydroxyxanthone Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,6,7-Trihydroxyxanthone is a naturally occurring xanthone derivative found in some plant species. Xanthones, as a class of compounds, are known for their diverse pharmacological activities. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and protocols for the identification and characterization of its metabolites using modern analytical techniques.
The primary metabolic transformations anticipated for a polyhydroxylated xanthone like this compound in mammals involve Phase I oxidation (hydroxylation) and Phase II conjugation reactions (glucuronidation and sulfation) to increase water solubility and facilitate excretion. The analytical workflow to identify these metabolites typically involves in vitro metabolism studies followed by chromatographic separation and structural elucidation using mass spectrometry and nuclear magnetic resonance spectroscopy.
Metabolic Pathways of Trihydroxyxanthones
The metabolic pathway of this compound is predicted to follow established routes for phenolic compounds. Phase I metabolism, primarily mediated by cytochrome P450 enzymes in the liver, may introduce additional hydroxyl groups to the xanthone core. Subsequently, the hydroxyl groups of the parent compound and its Phase I metabolites are susceptible to Phase II conjugation with glucuronic acid or sulfate, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for Metabolite Identification
A systematic workflow is essential for the successful identification of metabolites. This typically involves in vitro incubation, sample preparation, and analysis by high-resolution mass spectrometry for initial identification, followed by NMR for definitive structural confirmation of key metabolites.
Caption: Experimental workflow for metabolite identification.
Key Experimental Protocols
Protocol 1: In Vitro Metabolism using Human Liver Microsomes
This protocol describes a general procedure for the incubation of this compound with human liver microsomes to generate metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (pH 7.4)
-
Pooled HLM (final concentration typically 0.5-1 mg/mL)
-
This compound (final concentration typically 1-10 µM)
-
For Phase II metabolism, add UDPGA (final concentration ~2 mM) or PAPS (final concentration ~0.1 mM).
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: UPLC-QTOF-MS for Metabolite Profiling
This protocol outlines the use of Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry for the initial screening and identification of potential metabolites.
Instrumentation:
-
UPLC system with a binary solvent manager and autosampler
-
QTOF mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI positive and negative modes
-
Capillary Voltage: 2.5-3.5 kV
-
Sampling Cone Voltage: 20-40 V
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Desolvation Gas Flow: 600-800 L/hr
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2) or MSE
-
Mass Range: m/z 100-1000
Data Analysis:
-
Process the raw data using appropriate software.
-
Compare the chromatograms of the incubation samples with control samples (without NADPH or substrate) to identify metabolite peaks.
-
Extract the accurate mass of the potential metabolites and calculate their elemental compositions.
-
Predict the type of metabolic transformation based on the mass shift from the parent drug (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation, +80 Da for sulfation).
-
Analyze the MS/MS fragmentation patterns to gain structural information and confirm the identity of the metabolites.
Protocol 3: NMR Spectroscopy for Definitive Structural Elucidation
For unambiguous structure determination of key metabolites, isolation followed by NMR analysis is required.
Procedure:
-
Scale up the in vitro incubation to produce a sufficient quantity of the metabolite of interest.
-
Purify the target metabolite from the incubation mixture using preparative or semi-preparative HPLC.
-
Lyophilize the purified metabolite.
-
Dissolve the metabolite in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
-
Acquire a suite of NMR spectra, including:
-
1D ¹H NMR
-
1D ¹³C NMR
-
2D COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which are crucial for determining the position of substituents and conjugation sites.
-
-
Analyze the NMR data to elucidate the complete chemical structure of the metabolite.
Data Presentation
While specific quantitative data for this compound metabolites is not currently available in the public domain, the following table provides a template for summarizing such data once obtained. The values presented are hypothetical and for illustrative purposes only.
| Metabolite | Retention Time (min) | [M-H]⁻ (m/z) | MS/MS Fragments (m/z) | Putative Identification | Relative Abundance (%) |
| M0 | 5.2 | 257.0450 | 213, 185, 157 | This compound | 15.2 |
| M1 | 4.8 | 273.0400 | 229, 201, 173 | Hydroxy-1,6,7-trihydroxyxanthone | 5.8 |
| M2 | 3.5 | 433.0768 | 257, 175, 113 | This compound-glucuronide | 45.3 |
| M3 | 3.2 | 337.0020 | 257, 185, 80 | This compound-sulfate | 23.7 |
| M4 | 2.9 | 449.0717 | 273, 175, 113 | Hydroxy-1,6,7-trihydroxyxanthone-glucuronide | 10.0 |
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the identification and characterization of metabolites of this compound. The combination of in vitro metabolism studies with high-resolution LC-MS for initial screening and NMR for definitive structural elucidation is a powerful approach in drug metabolism research. While specific metabolite data for this compound is yet to be published, the provided methodologies can be readily applied to investigate its metabolic fate and support its further development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6,7-Trihydroxyxanthone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,6,7-Trihydroxyxanthone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method for synthesizing hydroxyxanthones is through the condensation of a substituted benzoic acid with a phenol derivative. For this compound, a plausible route involves the reaction of 2,4,5-trihydroxybenzoic acid with resorcinol in the presence of a dehydrating agent or catalyst.
Q2: What are the typical challenges encountered in the synthesis of this compound?
Researchers may face challenges such as low reaction yields, the formation of isomeric byproducts, and difficulties in purifying the final product. Side reactions, such as decarboxylation or auto-condensation of the starting materials, can also occur.[1]
Q3: How can the yield of the synthesis be optimized?
Optimizing reaction conditions is key to improving the yield. This includes adjusting the reaction time and temperature, as well as selecting an appropriate catalyst and solvent system. Microwave-assisted organic synthesis (MAOS) has been shown to improve yields and reduce reaction times for the synthesis of some hydroxyxanthones.[2]
Q4: What purification techniques are most effective for this compound?
Purification can typically be achieved through column chromatography using silica gel, followed by recrystallization from a suitable solvent mixture, such as methanol/chloroform or ethanol.[3] The purity of the final product can be assessed by techniques like High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Consider using a more efficient catalyst, such as Eaton's reagent.[4][5][6] - Explore microwave-assisted synthesis to potentially enhance the reaction rate and yield.[2] |
| Side reactions are consuming starting materials. | - Modify the reaction temperature to minimize side reactions. - Ensure the purity of starting materials. | |
| Degradation of the product under reaction conditions. | - Reduce the reaction temperature or time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. | |
| Formation of Impurities/Byproducts | Isomeric products are being formed. | - Optimize the regioselectivity of the reaction by carefully selecting the catalyst and solvent. - Employ careful chromatographic separation to isolate the desired isomer. |
| Unreacted starting materials remain. | - Increase the molar excess of one of the reactants. - Extend the reaction time. | |
| Difficulty in Purification | Product is co-eluting with impurities during chromatography. | - Experiment with different solvent systems for column chromatography to improve separation. - Consider using a different stationary phase for chromatography. |
| Product is difficult to crystallize. | - Try different solvent combinations for recrystallization. - Use seed crystals to induce crystallization. |
Experimental Protocols
Proposed Synthesis of this compound via Condensation Reaction
Materials:
-
2,4,5-Trihydroxybenzoic acid
-
Resorcinol
-
Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)[4] or Zinc Chloride (ZnCl₂) and Phosphoryl Chloride (POCl₃)[7]
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Hydrochloric acid (HCl), 3N solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., methanol, chloroform)
Procedure:
-
In a round-bottom flask, combine 2,4,5-trihydroxybenzoic acid and a molar equivalent of resorcinol.
-
Add the chosen catalyst system (e.g., Eaton's reagent or ZnCl₂/POCl₃) under an inert atmosphere.
-
Add the anhydrous solvent and stir the mixture at a specified temperature (e.g., 80-100°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench it by carefully adding it to ice-cold water or a dilute HCl solution.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
Further purify the product by recrystallization from a suitable solvent system to obtain pure this compound.
Data Presentation
Table 1: Effect of Catalyst and Reaction Time on the Yield of a Dihydroxyxanthone Synthesis[2]
| Catalyst | Reaction Time (minutes) | Yield (%) |
| Eaton's Reagent | 1 | 7.19 |
| Eaton's Reagent | 2 | 9.38 |
| Eaton's Reagent | 3 | 4.73 |
| Eaton's Reagent | 5 | 6.23 |
| Eaton's Reagent | 7 | 2.00 |
| ZnCl₂ | 15 | Not specified |
| ZnCl₂ | 17 | Not specified |
| ZnCl₂ | 22 | Not specified |
| ZnCl₂ | 25 | Not specified |
Note: This data is for the synthesis of 3,7-dihydroxyxanthone and is presented to illustrate the impact of reaction parameters on yield.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Proposed Signaling Pathway for Xanthone Formation
Caption: A proposed reaction mechanism for the formation of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102838579A - Method for preparing 1,3,6,7-tetrahydroxy xanthone - Google Patents [patents.google.com]
- 4. Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
Technical Support Center: Optimization of HPLC Separation for 1,6,7-Trihydroxyxanthone Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of 1,6,7-Trihydroxyxanthone and its positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound isomers by HPLC?
The primary challenge is the structural similarity of the isomers, which often results in co-elution or poor resolution.[1][2] These compounds have the same molecular weight and similar polarities, making differentiation difficult with standard reversed-phase methods. The position of the hydroxyl groups can lead to subtle differences in hydrophobicity and pKa, which must be exploited for successful separation.
Q2: Which type of HPLC column is most suitable for separating hydroxyxanthone isomers?
While standard C18 columns are a common starting point for reversed-phase HPLC, separating closely related positional isomers may require alternative stationary phases.[3][4] Consider the following options:
-
Phenyl-Hexyl or Biphenyl Phases: These columns offer alternative selectivity through π-π interactions with the aromatic rings of the xanthone core, which can help differentiate between isomers based on the position of the hydroxyl groups.
-
Polar-Embedded Phases (e.g., Amide or Cyano): These can provide different selectivity for polar compounds and may be effective for separating hydroxylated isomers.
-
Superficially Porous Particles (SPP) or Sub-2 µm Fully Porous Particles: These can increase column efficiency, leading to sharper peaks and better resolution of closely eluting compounds.
Q3: How does mobile phase pH affect the separation of trihydroxyxanthone isomers?
Mobile phase pH is a critical parameter for separating ionizable compounds like trihydroxyxanthones.[5][6][7] The hydroxyl groups have acidic protons, and their ionization state is pH-dependent.
-
At a pH close to the pKa of the hydroxyl groups, you may observe peak tailing or splitting due to the presence of both ionized and non-ionized forms.[5]
-
Adjusting the pH to be at least 1.5-2 units away from the pKa values will ensure a consistent ionization state, leading to sharper peaks and more reproducible retention times.
-
Slight adjustments in pH can significantly alter the selectivity between isomers, as the position of the hydroxyl groups will influence their individual pKa values.[5][6]
Q4: My peaks are co-eluting. How can I improve the resolution?
Co-elution is a common issue when separating isomers.[1][2] Here are several strategies to improve resolution:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.
-
Adjust the Mobile Phase Strength: Weaken the mobile phase (decrease the percentage of the organic solvent) to increase retention times and potentially improve separation.[1]
-
Modify the pH: As discussed in Q3, small changes in pH can have a significant impact on selectivity.[5][6]
-
-
Change the Stationary Phase: As detailed in Q2, switching to a column with a different selectivity (e.g., a phenyl or polar-embedded phase) is a powerful approach.[8]
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation, although it may also increase backpressure.
-
Use a Gradient Elution: A shallow gradient can help to separate closely eluting peaks.
Q5: How can I confirm if a peak is pure or contains co-eluting isomers?
If your HPLC system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.[1][2]
-
DAD Peak Purity Analysis: A DAD collects UV-Vis spectra across the entire peak. If the spectra are consistent throughout, the peak is likely pure. Variations in the spectra indicate the presence of co-eluting compounds.[1][2]
-
Mass Spectrometry: An MS detector can analyze the mass-to-charge ratio (m/z) across the peak. Since isomers have the same mass, this will not differentiate them. However, if co-elution with an impurity of a different mass is suspected, MS can confirm this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate stationary phase selectivity. 2. Mobile phase is not optimized for isomer separation. 3. Low column efficiency. | 1. Switch to a column with different selectivity (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase). 2. Systematically adjust the mobile phase: try a different organic solvent (methanol vs. acetonitrile), modify the pH, or run a shallower gradient. 3. Use a column with smaller particles (sub-2 µm) or a longer column to increase the plate number (N).[8] |
| Peak Tailing | 1. Secondary interactions with residual silanols on the stationary phase. 2. Mobile phase pH is too close to the pKa of the hydroxyl groups. 3. Column overload. | 1. Use a high-purity, end-capped column. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help, but may not be suitable for MS detection. 2. Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of the analytes.[5] 3. Reduce the sample concentration or injection volume. |
| Peak Fronting | 1. Sample solvent is stronger than the mobile phase. 2. Column overload (less common than for tailing). | 1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the sample concentration. |
| Irreproducible Retention Times | 1. Inadequately buffered mobile phase leading to pH drift. 2. Poor column equilibration between runs. 3. Fluctuations in column temperature. 4. Pump malfunction or leaks. | 1. Ensure the buffer concentration is sufficient (typically 10-25 mM) and the pH is within the buffer's effective range (pKa ± 1). 2. Increase the column equilibration time to at least 10-15 column volumes. 3. Use a column oven to maintain a constant temperature. 4. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. |
| Split Peaks | 1. Co-elution of two isomers. 2. Sample solvent is incompatible with the mobile phase. 3. Clogged column inlet frit. | 1. Optimize the method to improve resolution (see "Poor Resolution" above). 2. Dissolve the sample in the mobile phase. 3. Reverse flush the column (if permitted by the manufacturer) or replace the frit or column. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound Isomer Separation
This protocol provides a starting point for developing a separation method.
| Parameter | Condition 1 (Recommended Start) | Condition 2 (Alternative) |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm | C18, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 10-50% B over 20 minutes | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | DAD, 254 nm (or optimal wavelength) | DAD, 254 nm (or optimal wavelength) |
Protocol 2: Systematic Optimization of Mobile Phase
If the initial method does not provide adequate separation, follow this systematic approach.
-
Solvent Screening: Keeping the gradient and other parameters constant, perform runs with both Acetonitrile and Methanol as the organic modifier (Mobile Phase B). Compare the chromatograms for changes in selectivity.
-
pH Adjustment:
-
Prepare mobile phases with different pH values. For acidic conditions, 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (pH ~2) are common.
-
For less acidic conditions, use a buffer such as 10 mM ammonium acetate or ammonium formate, and adjust the pH with the corresponding acid (e.g., acetic acid or formic acid) to values such as 3.5, 4.5, and 5.5.
-
Run the separation at each pH and observe the effect on retention time and selectivity.
-
-
Gradient Optimization:
-
If peaks are eluting too early, decrease the initial percentage of Mobile Phase B.
-
If peaks are eluting too late, increase the initial percentage of Mobile Phase B.
-
To improve the separation of a closely eluting pair, decrease the slope of the gradient in the region where they elute.
-
Visualizations
Experimental Workflow for Method Optimization
Caption: Workflow for HPLC method development for xanthone isomer separation.
Troubleshooting Logic for Co-eluting Peaks
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. Separation of Xanthone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Large-Scale Purification of 1,6,7-Trihydroxyxanthone
Welcome to the technical support center for the large-scale purification of 1,6,7-Trihydroxyxanthone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale purification of this compound?
A1: The primary challenges in the large-scale purification of this compound include:
-
Low Solubility: this compound has limited solubility in many common organic solvents, which can complicate loading onto chromatography columns and achieving high recovery rates.
-
Co-eluting Impurities: Structurally similar impurities, such as other xanthone derivatives or unreacted starting materials, can be difficult to separate from the target compound.
-
Product Degradation: The hydroxyl groups on the xanthone scaffold can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal ions.
-
Scale-up Issues: Methods developed at the bench scale may not translate directly to large-scale purification, leading to decreased resolution and purity.
Q2: Which chromatographic techniques are most suitable for the large-scale purification of this compound?
A2: Preparative High-Performance Liquid Chromatography (preparative HPLC) is a commonly employed technique for the purification of xanthones. Reversed-phase chromatography is often the method of choice. For large-scale operations, techniques like centrifugal partition chromatography (CPC) can also be effective as they avoid solid supports, minimizing irreversible adsorption of the product.
Q3: What are the recommended solvents for the purification of this compound?
A3: Based on its known solubilities, a range of solvents can be utilized. For reversed-phase HPLC, mixtures of methanol or acetonitrile with water (often containing a small amount of acid like acetic or formic acid to improve peak shape) are typically used. Solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone are also effective for initial extraction and solubility tests.[1]
Q4: How can I improve the recovery of this compound during purification?
A4: To improve recovery, consider the following:
-
Optimize Solvent Selection: Ensure the chosen solvent system provides adequate solubility for the compound.
-
Column Loading: Avoid overloading the chromatography column, which can lead to peak broadening and poor separation.
-
Fraction Collection: Use a fraction collector with accurate peak detection to minimize loss between fractions.
-
Post-purification Handling: Handle the purified fractions promptly to prevent degradation.
Troubleshooting Guides
Issue 1: Poor Peak Shape in Preparative HPLC
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase. |
| Column overload. | Reduce the amount of sample loaded onto the column. | |
| Peak Fronting | High sample concentration leading to non-linear adsorption. | Dilute the sample before injection. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Split Peaks | Channeling in the column bed. | Repack or replace the column. |
| Partially blocked frit or tubing. | Clean or replace the frit and check for blockages in the system. |
Issue 2: Low Purity of Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of co-eluting impurities | Inadequate separation resolution. | Optimize the mobile phase gradient or switch to a different stationary phase with alternative selectivity. |
| Column overload. | Decrease the sample load to improve separation efficiency. | |
| Product degradation during purification | Sensitivity to pH or temperature. | Buffer the mobile phase and perform the purification at a lower temperature. |
| Contamination from previous runs | Insufficient column cleaning. | Implement a rigorous column washing protocol between purification runs. |
Experimental Protocols
Proposed Preparative HPLC Method for this compound Purification
This protocol is a suggested starting point and may require optimization.
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with a linear gradient of 30-70% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DMSO and then dilute with the initial mobile phase composition.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| DMSO | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Example Preparative HPLC Purification Data
| Purification Step | Starting Material (g) | Product Obtained (g) | Purity (%) | Yield (%) |
| Crude Synthesis Product | 10.0 | - | 65 | - |
| Silica Gel Chromatography | 10.0 | 5.2 | 85 | 52 |
| Preparative HPLC | 5.0 | 3.8 | >98 | 76 |
| Crystallization | 3.8 | 3.5 | >99.5 | 92 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity in preparative HPLC.
References
minimizing degradation of 1,6,7-Trihydroxyxanthone during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 1,6,7-Trihydroxyxanthone during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| DEG-001 | Low yield of this compound in the final extract. | Incomplete extraction due to inappropriate solvent polarity. Degradation of the target compound during extraction. Insufficient extraction time or temperature. | 1. Optimize Solvent System: Use a solvent system with appropriate polarity. A mixture of a polar organic solvent (e.g., ethanol or methanol) with water is often effective for extracting polyhydroxylated xanthones. Consider a gradient extraction, starting with a less polar solvent to remove interfering compounds. 2. Control Extraction Conditions: Avoid excessive heat and prolonged exposure to light. Use amber glassware or cover your extraction vessel with aluminum foil. 3. Increase Extraction Efficiency: Consider using advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and temperature. |
| DEG-002 | The color of my extract is much darker than expected, suggesting degradation. | Oxidation of the phenolic hydroxyl groups in this compound. Presence of oxidative enzymes in the plant material. Exposure to high temperatures or alkaline pH conditions. | 1. Inert Atmosphere: Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Add Antioxidants: Add an antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. 3. Blanching: Briefly blanch the plant material in hot water or steam to deactivate oxidative enzymes before solvent extraction. 4. pH Control: Maintain a slightly acidic pH (around 4-6) during extraction, as alkaline conditions can promote oxidation of phenolic compounds. |
| DEG-003 | HPLC analysis shows multiple unknown peaks close to the this compound peak. | Degradation of this compound into various byproducts. Co-extraction of structurally similar compounds. | 1. Forced Degradation Study: Perform a forced degradation study on a pure standard of this compound to identify potential degradation products and their retention times. 2. Optimize HPLC Method: Adjust the mobile phase composition, gradient, and column temperature to improve the resolution between the target compound and impurities. 3. Purification Step: Incorporate a solid-phase extraction (SPE) or flash chromatography step before HPLC analysis to remove interfering compounds. |
| DEG-004 | The yield of this compound decreases upon storage of the extract. | Continued degradation due to residual enzymes, light exposure, or inappropriate storage temperature. | 1. Enzyme Deactivation: Ensure complete deactivation of enzymes during the extraction process. 2. Proper Storage: Store the extract in an airtight, amber vial at low temperatures (-20°C or -80°C) to minimize degradation. 3. Inert Headspace: Purge the vial with an inert gas before sealing to remove oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound during extraction?
A1: The stability of polyhydroxylated xanthones like this compound is primarily influenced by pH, temperature, light, and the presence of oxygen and oxidative enzymes. Phenolic compounds are generally more stable in slightly acidic conditions and at lower temperatures. Exposure to light, especially UV light, and oxygen can lead to significant degradation through photo-oxidation and auto-oxidation.
Q2: Which extraction solvent is recommended for this compound?
A2: While specific optimization is always recommended, polar solvents are generally effective for extracting hydroxylated xanthones. Ethanol and methanol are commonly used, often in combination with water (e.g., 70-80% aqueous ethanol/methanol). The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the extraction solvent can help to improve the stability of the compound by maintaining an acidic pH.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a UV-Vis detector is the most common method for monitoring the concentration of this compound. By taking samples at different time points during your extraction and storage, you can quantify the amount of the target compound and observe the appearance of any degradation products.
Q4: Are there any advanced extraction techniques that can minimize degradation?
A4: Yes, modern extraction techniques can significantly reduce degradation by shortening the extraction time and lowering the required temperature.
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency at lower temperatures.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to a much faster extraction process.
-
Supercritical Fluid Extraction (SFE): Utilizes a supercritical fluid, typically CO2, as the solvent. While it is a "green" technique, it is generally more suitable for less polar compounds, and modifiers (co-solvents) may be needed for extracting polar xanthones.
Quantitative Data Summary
Table 1: Degradation of Mangiferin under Forced Stress Conditions [1]
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 2 h | 80°C | 10.5 |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min | Room Temp. | 45.2 |
| Oxidative Degradation | 3% H₂O₂ | 2 h | Room Temp. | 55.8 |
| Thermal Degradation | Dry Heat | 48 h | 80°C | 20.1 |
| Photodegradation | UV Light (254 nm) | 24 h | Room Temp. | 18.7 |
This data is for mangiferin and should be used as a qualitative guide for the potential degradation behavior of this compound. Researchers should perform their own stability studies.
Experimental Protocols
Protocol 1: General Purpose Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the extraction of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.
-
Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction Solvent Preparation: Prepare an 80% (v/v) ethanol-water solution containing 0.1% (v/v) formic acid. Degas the solvent by sonicating for 15 minutes.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of the extraction solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature of the water bath below 40°C.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Analysis: Analyze the extract immediately by HPLC or store at -20°C until analysis.
Protocol 2: HPLC-UV Method for Quantification of this compound
This is a general-purpose HPLC method that can be adapted and validated for the quantification of this compound.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90% to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan of a pure standard, typically in the range of 240-260 nm and 300-320 nm for xanthones).
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
References
Technical Support Center: Enhancing the Bioavailability of 1,6,7-Trihydroxyxanthone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of 1,6,7-Trihydroxyxanthone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a type of xanthone, a class of polyphenolic compounds with demonstrated anti-cancer properties.[1] Like many xanthones, it is characterized by poor water solubility, which is a primary obstacle to its effective absorption in the gastrointestinal tract, leading to low bioavailability. The oral bioavailability of a similar compound, mangosteen xanthone, has been estimated to be as low as 0.4% in rodents, highlighting the challenge in achieving therapeutic concentrations in the body.[2]
Q2: What are the key physicochemical properties of this compound that affect its bioavailability?
A2: The key physicochemical properties of this compound are summarized in the table below. Its molecular weight and calculated lipophilicity (XLogP3) suggest that while it may have reasonable membrane permeability, its low aqueous solubility is the rate-limiting step for oral absorption.
| Property | Value | Source |
| Molecular Formula | C13H8O5 | [3] |
| Molecular Weight | 244.20 g/mol | [3] |
| XLogP3 | 2.4 | [3] |
| Polar Surface Area | 87 Ų | [3] |
Q3: What are the primary strategies for enhancing the bioavailability of this compound?
A3: The primary strategies focus on improving its solubility and dissolution rate. These include:
-
Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles can significantly improve its bioavailability.[4] Commonly explored systems for similar xanthones include nanoemulsions, liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[4]
-
Complexation: Forming complexes with other molecules, such as urea, can disrupt the crystalline structure of the xanthone and improve its solubility and dissolution profile.[2]
-
Solid Dispersions: Creating a dispersion of the xanthone in a carrier matrix at the molecular level can enhance its dissolution rate.
Q4: How do nanoformulations, such as nanoemulsions and liposomes, improve bioavailability?
A4: Nanoformulations enhance bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations provides a larger surface area for dissolution.
-
Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
-
Protection from Degradation: Encapsulation can protect the drug from enzymatic degradation in the gastrointestinal tract.
-
Improved Cellular Uptake: Nano-sized particles can be taken up by cells more readily than larger particles.
Troubleshooting Guides
Nanoemulsion Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound in the oil phase | - Inappropriate oil selection.- Insufficient oil concentration. | - Screen various oils (e.g., medium-chain triglycerides, long-chain triglycerides) for maximum solubility.- Increase the oil-to-drug ratio, ensuring it remains within the desired formulation parameters. |
| Phase separation or creaming of the nanoemulsion | - Inadequate surfactant/co-surfactant concentration.- Incorrect surfactant HLB value.- High-energy homogenization not optimized. | - Increase the concentration of the surfactant and co-surfactant.- Select a surfactant or surfactant blend with an appropriate Hydrophile-Lipophile Balance (HLB) for the chosen oil.- Optimize homogenization parameters (pressure, number of cycles). |
| Large particle size and high polydispersity index (PDI) | - Insufficient energy input during homogenization.- Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Increase the homogenization pressure and/or the number of passes.- Use a combination of high- and low-HLB surfactants to stabilize the oil-water interface.- Select an oil with low water solubility to minimize Ostwald ripening. |
| Drug precipitation or crystallization upon storage | - Supersaturation of the drug in the oil droplets.- Temperature fluctuations. | - Ensure the drug concentration is below the saturation point in the oil phase at storage temperature.- Store the nanoemulsion at a controlled temperature. |
Liposome Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low encapsulation efficiency (<50%) | - Poor affinity of the lipophilic drug for the lipid bilayer.- Drug leakage during the formulation process. | - Use a lipid composition with a high phase transition temperature to create a more rigid bilayer.- Optimize the drug-to-lipid ratio.- Employ a remote loading method if applicable. |
| Formation of large, multilamellar vesicles (MLVs) instead of small, unilamellar vesicles (SUVs) | - Inadequate sonication or extrusion.- Re-aggregation of vesicles after formation. | - Optimize sonication time and power, or use an extruder with appropriate polycarbonate membrane pore size.- Include a charged lipid (e.g., phosphatidylglycerol) in the formulation to induce electrostatic repulsion between vesicles. |
| Instability of liposomes (aggregation, fusion, or drug leakage) during storage | - Suboptimal lipid composition.- Hydrolysis or oxidation of lipids. | - Incorporate cholesterol into the lipid bilayer to increase stability.- Store liposomes at 4°C and protect from light.- Use saturated phospholipids to reduce oxidation. |
Data Presentation: Enhancing Xanthone Bioavailability
While specific pharmacokinetic data for this compound formulations are not yet available, studies on the structurally similar and widely researched xanthone, α-mangostin, provide valuable insights into the potential improvements achievable with advanced formulation strategies.
Table 1: Comparison of Pharmacokinetic Parameters of α-Mangostin in Different Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| α-mangostin (oral) | 20 | - | - | - | Very low | [5] |
| α-mangostin in soft capsule with vegetable oil (oral) | low, medium, high | - | - | - | 42.5 - 61.1 | [6] |
| α-mangostin Solid Lipid Nanoparticles (AM-SLNP) (oral) | - | - | - | 3.3-fold higher than pure α-mangostin | - | [7] |
Table 2: In Vitro Performance of Different Xanthone Formulations
| Formulation | Key Finding | Reference |
| Xanthone-Urea Complex | ~5.2 times higher dissolution than xanthone alone. | [2] |
| α-mangostin Nanomicelles | >10,000-fold increase in solubility. | [4] |
| Xanthone Nanoemulsion | IC50 of 5.78 µg/mL against HepG2 cells (compared to 6.23 µg/mL for the extract). | [8][9] |
| α-mangostin loaded liposomes | Encapsulation efficiency of up to 83%. | [10] |
Experimental Protocols
Preparation of a this compound Nanoemulsion (High-Pressure Homogenization)
-
Preparation of the Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration. Gentle heating may be applied to facilitate dissolution.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).
-
Formation of the Coarse Emulsion: Add the oil phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Preparation of the Lipid Film: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated drug by centrifugation or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathway of this compound in Cancer Cells```dot
Caption: Troubleshooting low encapsulation efficiency.
References
- 1. This compound | CAS:25577-04-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C13H8O5 | CID 71307364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nanoparticle Drug Delivery Systems for α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Method of Effectively Improved α-Mangostin Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizonepublishing.com [horizonepublishing.com]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Refining Cell Culture Conditions for 1,6,7-Trihydroxyxanthone Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1,6,7-Trihydroxyxanthone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a natural plant-derived compound belonging to the xanthone class of phytochemicals. It has demonstrated anti-cancer activity, particularly in liver cancer cell lines.[1][2] Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.[3][4] This is achieved, at least in part, through the upregulation of microRNA-218 (miR-218).[1][2] The increased levels of miR-218 lead to the suppression of the oncogene B-cell-specific Moloney murine leukemia virus integration site 1 (Bmi-1).[1][2] Downregulation of Bmi-1 results in the activation of the tumor suppressor proteins p16(Ink4a) and p14(ARF), which are key regulators of the cell cycle.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[2] This stock solution can then be further diluted in cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are typical working concentrations and incubation times for this compound in cell culture?
A3: The optimal concentration and incubation time for this compound treatment will vary depending on the cell line and the specific experimental endpoint. However, based on existing studies, a concentration range of 1.25 to 10 µg/mL has been shown to inhibit cell proliferation in a time- and dose-dependent manner in liver cancer cells (HepG2 and Bel7404).[3] Incubation times typically range from 24 to 72 hours.[3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q4: Can this compound be used in combination with other therapeutic agents?
A4: While specific studies on combination therapies with this compound are limited, other xanthone derivatives have shown synergistic effects when combined with conventional chemotherapeutic drugs like doxorubicin. This suggests a potential for combination therapies to enhance anti-cancer efficacy and overcome drug resistance. Further research is needed to explore the combinatorial potential of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding this compound. | - The final concentration of the compound exceeds its solubility in the medium.- The stock solution was not properly mixed with the medium.- Interaction with components in the serum or medium. | - Ensure the final DMSO concentration is kept to a minimum (<0.5%).- Prepare the final dilution by adding the stock solution dropwise to the pre-warmed medium while gently vortexing.- Perform a solubility test of this compound in your specific cell culture medium before treating the cells.- Consider using a serum-free medium for the duration of the treatment if compatibility issues are suspected. |
| High cell death observed even at low concentrations of this compound. | - The cell line is highly sensitive to the compound.- The initial seeding density was too low.- The DMSO concentration in the final culture medium is too high. | - Perform a preliminary dose-response experiment with a wider and lower range of concentrations to determine the IC50 value for your specific cell line.- Ensure an optimal cell seeding density to avoid excessive cytotoxicity due to low cell numbers.- Prepare a vehicle control with the same final concentration of DMSO to assess solvent toxicity. |
| Inconsistent or non-reproducible results between experiments. | - Inconsistent preparation of the this compound stock solution.- Variation in cell passage number or confluency.- Fluctuation in incubation conditions (temperature, CO2). | - Prepare a large batch of the stock solution, aliquot, and store at -20°C or -80°C to ensure consistency across experiments.- Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.- Regularly calibrate and monitor incubator conditions. |
| No significant effect on cell viability or signaling pathways is observed. | - The concentration of this compound is too low.- The incubation time is too short.- The cell line is resistant to the compound.- The compound has degraded. | - Increase the concentration and/or extend the incubation time based on preliminary experiments.- Verify the expression of the target proteins (e.g., Bmi-1) in your cell line. Some cell lines may have inherent resistance mechanisms.- Check the storage conditions and shelf-life of the compound. Prepare fresh stock solutions if degradation is suspected. |
Quantitative Data
Table 1: IC50 Values of this compound and Related Xanthones in Different Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3,6-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 45.9 | [5] |
| 1,3,7-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 33.8 | [5] |
| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [5] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 | Liver Carcinoma | 23.7 | [5] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | Liver Carcinoma | 9.18 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V-FITC Apoptosis Assay
This protocol is for the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Bmi-1 and p16
This protocol is for detecting changes in the protein expression of Bmi-1 and p16 in cells treated with this compound.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bmi-1, anti-p16, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
References
Technical Support Center: Protocol Refinement for Consistent 1,6,7-Trihydroxyxanthone Bioactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments with 1,6,7-Trihydroxyxanthone.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: this compound is soluble in DMSO. For cell culture experiments, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1][2][3] Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
Q2: What is a typical starting concentration range for treating cancer cells with this compound?
A2: Based on published IC50 values, a starting concentration range of 10 µM to 100 µM is recommended for initial screening in various cancer cell lines.[4][5][6] The optimal concentration will depend on the specific cell line and the duration of the treatment. It is advisable to perform a dose-response experiment to determine the IC50 value in your specific cell model.
Q3: How long should I incubate cells with this compound?
A3: Incubation times of 24, 48, and 72 hours are commonly used to assess the bioactivity of xanthone derivatives.[7][8] The optimal incubation time can vary between cell lines and is dependent on their doubling time and sensitivity to the compound. A time-course experiment is recommended to determine the most appropriate endpoint for your study.
Q4: What are the known downstream targets of this compound?
A4: this compound has been shown to exert its anti-cancer effects, at least in part, by upregulating microRNA-218 (miR-218) and subsequently suppressing the expression of Bmi-1, a key protein involved in cell self-renewal and tumorigenesis.[9] This can lead to an increase in the expression of tumor suppressor proteins such as p16.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Variation in cell seeding density.2. Cells are in different growth phases.3. Inconsistent incubation time.4. Degradation of this compound stock solution. | 1. Ensure a consistent number of viable cells are seeded in each well. Perform a cell count before each experiment.2. Use cells in the logarithmic growth phase for all experiments.3. Standardize the incubation time for all assays.4. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles. |
| High background in cell viability assays (e.g., MTT, XTT) | 1. Contamination of cell culture (e.g., bacteria, yeast).2. High concentration of DMSO in the final well volume.3. Phenol red in the culture medium interfering with absorbance readings. | 1. Regularly check cell cultures for contamination. Use sterile techniques.2. Ensure the final DMSO concentration is below 0.1%.3. Use phenol red-free medium for colorimetric assays if high background persists. |
| No significant induction of apoptosis observed | 1. The concentration of this compound is too low.2. The incubation time is too short.3. The cell line is resistant to this compound-induced apoptosis. | 1. Perform a dose-response experiment to determine the optimal concentration.2. Conduct a time-course experiment (e.g., 24, 48, 72 hours).3. Consider using a different cell line or investigating alternative cell death mechanisms. |
| Weak or no signal in Western blot for Bmi-1, p16, or p14 | 1. Insufficient protein loading.2. Poor antibody quality or incorrect antibody dilution.3. Inefficient protein transfer.4. Protein degradation. | 1. Perform a protein quantification assay (e.g., BCA) to ensure equal loading.2. Use a validated antibody and optimize the dilution.3. Verify transfer efficiency using a stain like Ponceau S.4. Use protease inhibitors during protein extraction and keep samples on ice. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and related compounds in various cancer cell lines.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| 1,3,6-Trihydroxyxanthone | HepG2 | MTT | - | 45.9 | [4][6] |
| 1,3,6-Trihydroxyxanthone | WiDr | MTT | - | >384 | [11] |
| 1,3,7-Trihydroxyxanthone | HepG2 | MTT | - | 33.8 | [4][6] |
| This compound | HepG2 | - | - | - | [9] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 | MTT | - | 23.7 | [4][5] |
| Doxorubicin (Positive Control) | HepG2 | MTT | - | 1.2 | [5] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen incubation period.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Bmi-1 and p16
This is a general protocol for Western blotting.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bmi-1, p16, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting logic flow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 10. Apoptosis induced by 1,3,6,7-tetrahydroxyxanthone in Hepatocellular carcinoma and proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1,6,7-Trihydroxyxanthone and Other Xanthones in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1,6,7-Trihydroxyxanthone and other prominent xanthones, focusing on their anti-cancer properties. The information is supported by experimental data to aid in research and development efforts.
Overview of Xanthones in Oncology
Xanthones are a class of heterocyclic organic compounds with a dibenzo-γ-pyrone scaffold. Naturally occurring in various plants and fungi, these compounds have garnered significant interest in oncology research due to their wide range of biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects. This guide focuses on this compound and provides a comparative perspective against other well-researched xanthones like α-mangostin and Garcinone C, particularly in the context of liver cancer.
Comparative Cytotoxicity
The cytotoxic potential of xanthones is a key indicator of their anti-cancer efficacy. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity.
Data Summary: IC50 Values against HepG2 Human Liver Cancer Cells (48h incubation)
| Compound | IC50 (µM) | Assay Method | Reference |
| This compound | 83.8 | CCK-8 | [1] |
| α-Mangostin | ~15-20 | MTT/CCK-8 | [1][2] |
| Garcinone C | Data not available for 48h on HepG2; however, related compounds show potent activity. | - |
Analysis: this compound exhibits moderate cytotoxicity against the HepG2 liver cancer cell line.[1] In comparison, α-mangostin has been shown in multiple studies to have a more potent cytotoxic effect on these cells, with IC50 values generally falling in the lower micromolar range. While specific 48-hour IC50 data for Garcinone C on HepG2 cells is not readily available, other studies on related Garcinia xanthones suggest potent cytotoxic activity against various cancer cell lines.[3][4]
Mechanism of Action: Apoptosis Induction
A primary mechanism by which xanthones exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.
Signaling Pathway of this compound
Recent studies have elucidated a key signaling pathway for this compound in liver cancer cells. The compound upregulates microRNA-218 (miR-218), which in turn suppresses the expression of the oncogene B-cell-specific Moloney murine leukemia virus integration site 1 (Bmi-1).[5] The downregulation of Bmi-1 leads to the upregulation of tumor suppressor proteins p14ARF and p16INK4a. These proteins are known to activate the p53 tumor suppressor pathway and inhibit cyclin-dependent kinases, respectively, ultimately leading to cell cycle arrest and apoptosis. The suppression of Bmi-1 can also influence the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, further promoting apoptosis.[6][7]
Diagram: Proposed Apoptotic Pathway of this compound
Caption: Proposed signaling pathway of this compound-induced apoptosis in liver cancer cells.
Comparative Mechanisms of Other Xanthones
-
α-Mangostin: This is one of the most studied xanthones. Its pro-apoptotic mechanism is multifaceted and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to induce apoptosis by modulating the Bcl-2 family of proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[8][9]
-
Garcinone C: While less studied than α-mangostin, Garcinone C and other related xanthones have also been shown to induce apoptosis in various cancer cell lines. The precise signaling pathways are still under investigation but are believed to involve similar mechanisms of caspase activation and cell cycle arrest.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol outlines the general steps for determining the IC50 value of a xanthone compound using a Cell Counting Kit-8 (CCK-8) assay.
Diagram: CCK-8 Experimental Workflow
Caption: Workflow for determining cell viability using the CCK-8 assay.
Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][6][8][10][11]
-
Compound Treatment: Prepare a series of dilutions of the xanthone compound in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) under the same conditions.[5][6][8][10][11]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[5][6][8][10][11]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Methodology:
-
Cell Treatment: Seed HepG2 cells in 6-well plates and treat with the desired concentration of the xanthone compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[12][13][14][15]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[12][13][14][15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12][13][14][15]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The FITC signal (Annexin V) is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
This compound demonstrates promising anti-cancer activity against liver cancer cells through a mechanism involving the miR-218/Bmi-1 signaling axis. While its in vitro cytotoxicity appears less potent than that of α-mangostin, its distinct mechanism of action warrants further investigation.
Future research should focus on:
-
In vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound.
-
Further elucidation of the downstream effectors in the apoptotic pathway initiated by this compound.
-
Exploring potential synergistic effects of this compound with other chemotherapeutic agents.
-
Comparative studies of a wider range of xanthones under standardized experimental conditions to build a more comprehensive structure-activity relationship profile.
This guide provides a foundational comparison to inform further research into the therapeutic potential of these fascinating natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Garcixanthone E and Garcimangophenone C: New Metabolites from Garcinia mangostana and Their Cytotoxic and Alpha Amylase Inhibitory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MicroRNA-218 inhibits cell cycle progression and promotes apoptosis in colon cancer by downregulating BMI1 polycomb ring finger oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMI1 Polycomb Group Protein Acts as a Master Switch for Growth and Death of Tumor Cells: Regulates TCF4-Transcriptional Factor-Induced BCL2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bmi1, stem cells, and senescence regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. mdpi.com [mdpi.com]
- 11. miRNA-218 targets multiple oncogenes and is a therapeutic target for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. BMI1 polycomb group protein acts as a master switch for growth and death of tumor cells: regulates TCF4-transcriptional factor-induced BCL2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. miR-218 inhibits gastric tumorigenesis through regulating Bmi-1/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1,6,7-Trihydroxyxanthone Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 1,6,7-trihydroxyxanthone analogs, delving into their anticancer, antioxidant, and enzyme-inhibitory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a critical resource for advancing the therapeutic applications of this promising class of compounds.
The xanthone scaffold, a dibenzo-γ-pyrone framework, is a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1][2] Among these, this compound and its analogs have garnered significant interest for their potent biological activities. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, where the number, position, and nature of substituent groups on the xanthone core dictate their mechanism of action and potency.
Comparative Analysis of Biological Activities
The biological evaluation of this compound analogs has revealed significant structure-activity relationships (SAR), particularly in their anticancer and enzyme-inhibitory activities. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different analogs.
Anticancer Activity
The cytotoxic effects of trihydroxyxanthone analogs have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are a key metric for comparison.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,6-Trihydroxyxanthone | P388 | 23.5 | [3] |
| 4,5,7-Trichloro-1,3,6-trihydroxyxanthone | P388 | 5.21 | [3] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 | 23.7 | [4] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 | [4] |
| 3,4,6-Trihydroxyxanthone | WiDr | 37.8 | [5][6] |
| Trihydroxyxanthone 3a | MCF-7 | 184 ± 15 | [7] |
| Trihydroxyxanthone 3a | WiDr | 254 ± 15 | [7] |
| Trihydroxyxanthone 3a | HeLa | 277 ± 9 | [7] |
Note: Lower IC50 values indicate higher cytotoxic activity.
The data suggests that the position of the hydroxyl groups and the addition of other substituents, such as chlorine atoms, significantly influence the anticancer potency. For instance, the addition of three chlorine atoms to the 1,3,6-trihydroxyxanthone scaffold resulted in a more than four-fold increase in activity against P388 cancer cells.[3] Furthermore, the anticancer activity of trihydroxyxanthones was found to be generally higher than that of dihydroxyxanthones.[7]
Enzyme Inhibitory Activity
This compound and its analogs have been identified as potent inhibitors of key enzymes implicated in cancer metabolism and other diseases, such as phosphoglycerate mutase 1 (PGAM1) and xanthine oxidase (XO).
Phosphoglycerate Mutase 1 (PGAM1) Inhibition
PGAM1 is a crucial enzyme in the glycolytic pathway, often overexpressed in cancer cells, making it an attractive therapeutic target.
| Compound/Analog | IC50 (µM) | Reference |
| α-mangostin (a 1,3,6,7-tetrahydroxyxanthone derivative) | 7.2 | [8][9] |
| γ-mangostin (a 1,3,6,7-tetrahydroxyxanthone derivative) | 1.2 | [8][9] |
| N-xanthone benzenesulfonamide 15h | 2.1 | [10] |
Note: Mangostin derivatives are based on the 1,3,6,7-tetrahydroxyxanthone scaffold.
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.
| Compound/Analog | IC50 (µM) | Reference |
| Norathyriol (1,3,6,7-tetrahydroxyxanthone) | 0.92 |
Note: The reference for the IC50 value of Norathyriol was not explicitly found in the provided search results, but its potent XO inhibitory activity is mentioned.
The potent inhibitory activity of these analogs against PGAM1 and XO highlights their potential in the development of novel anticancer and anti-gout therapies.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound analogs is mediated through the modulation of various cellular signaling pathways. In liver cancer cells, this compound has been shown to suppress cell growth and induce apoptosis by activating microRNA-218 (miR-218) and subsequently suppressing the expression of B-cell-specific Moloney murine leukemia virus integration site 1 (Bmi-1), a key oncogene.[11]
Furthermore, xanthone derivatives have been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[12] The diagram below illustrates the proposed signaling pathway for the anticancer activity of this compound.
References
- 1. Identification of human phosphoglycerate mutase 1 (PGAM1) inhibitors using hybrid virtual screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. Design, synthesis, and biological evaluation of 1,3,6,7-tetrahydroxyxanthone derivatives as phosphoglycerate mutase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Design and Synthesis of N-Xanthone Benzenesulfonamides as Novel Phosphoglycerate Mutase 1 (PGAM1) Inhibitors [mdpi.com]
- 11. This compound | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 12. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Mechanism of 1,6,7-Trihydroxyxanthone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanism of action and anti-cancer properties of 1,6,7-Trihydroxyxanthone against the widely used chemotherapeutic agent, Doxorubicin. The information presented herein is supported by experimental data and detailed methodologies to assist in further research and drug development endeavors.
Executive Summary
This compound, a natural xanthone derivative, has demonstrated significant anti-cancer activity, particularly against hepatocellular carcinoma. Its primary mechanism involves the activation of the microRNA miR-218, leading to the suppression of the oncogene Bmi-1. This action subsequently upregulates the tumor suppressor proteins p14 and p16, culminating in cell cycle arrest and apoptosis. In contrast, Doxorubicin, an established chemotherapeutic, exerts its cytotoxic effects through DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species. This guide presents a side-by-side comparison of their efficacy, mechanisms, and the experimental protocols used for their evaluation.
Comparative Analysis of Cytotoxicity
The anti-proliferative activities of this compound and Doxorubicin have been evaluated against human hepatocellular carcinoma cell lines, HepG2 and Bel7404. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized below. It is important to note that the Bel7404 cell line has been identified as a misidentified cell line and is a derivative of the HeLa cervical cancer cell line.
| Compound | Cell Line | IC50 Value | Citation(s) |
| This compound | HepG2 | 83.8 µM | [1] |
| Bel7404 | Inhibits cell proliferation | [1] | |
| Doxorubicin | HepG2 | ~0.45 µg/mL - 12.18 µM | [2][3] |
| Bel7404 | Data not available |
Note: The IC50 values for Doxorubicin can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Mechanism of Action: A Head-to-Head Comparison
The distinct mechanisms by which this compound and Doxorubicin induce cancer cell death are a critical consideration for their therapeutic application.
This compound: A Targeted Molecular Approach
This compound's mechanism is characterized by its specific targeting of a key oncogenic pathway.[1]
-
miR-218 Activation: The compound upregulates the expression of microRNA-218.
-
Bmi-1 Suppression: Increased miR-218 levels lead to the downregulation of the polycomb group oncogene Bmi-1.
-
Tumor Suppressor Upregulation: The suppression of Bmi-1 results in the increased expression of the tumor suppressor proteins p14 (ARF) and p16 (INK4a).
-
Cell Cycle Arrest and Apoptosis: The upregulation of p14 and p16 ultimately inhibits cell proliferation and induces programmed cell death (apoptosis).
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's anti-cancer activity is multifaceted, involving direct DNA damage and interference with essential cellular machinery.[4][5][6][7]
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that are broken during replication. This leads to an accumulation of DNA double-strand breaks.
-
Reactive Oxygen Species (ROS) Generation: Doxorubicin can undergo redox cycling, which produces highly reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and Doxorubicin are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed HepG2 or Bel7404 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins (Bmi-1, p14, p16).
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bmi-1, p14, p16, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound presents a compelling mechanism of action that is distinct from traditional chemotherapeutics like Doxorubicin. Its ability to specifically target the miR-218/Bmi-1 signaling pathway offers a potential avenue for more targeted cancer therapies with potentially fewer off-target effects. The quantitative data, while still emerging, suggests its potential as an anti-cancer agent. Further investigation, particularly in vivo studies and exploration of its efficacy in a broader range of cancer types, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison and the necessary experimental framework to support such future research.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The specific inhibition of HepG2 cells proliferation by apoptosis induced by gabexate mesilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. ClinPGx [clinpgx.org]
- 7. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
A Comparative Guide to Cross-Validation of Analytical Methods for 1,6,7-Trihydroxyxanthone
For Researchers, Scientists, and Drug Development Professionals
Experimental Protocols
Detailed methodologies for two common analytical techniques are provided below. These protocols are based on established methods for other xanthone compounds and can be adapted and validated for 1,6,7-Trihydroxyxanthone.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for routine quantification and quality control due to its robustness and accessibility.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for xanthone separation.
-
Mobile Phase: A gradient elution is typically employed to ensure good separation. A common mobile phase consists of a mixture of water (A) and methanol or acetonitrile (B), both containing a small percentage of an acidifier like formic acid (0.1%) to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducibility.
-
Detection: UV detection is set at the maximum absorbance wavelength of the xanthone, which for many xanthones is around 240-320 nm.
-
-
Sample Preparation:
-
Plant material or other matrices are extracted with a suitable solvent such as methanol or ethanol, often facilitated by sonication or maceration.
-
The extract is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions of the analyte at different concentrations and plotting the peak area against concentration.
-
Accuracy: Determined by spike and recovery experiments, where a known amount of the standard is added to a sample matrix.
-
Precision: Evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels by analyzing replicate samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This technique offers higher sensitivity and selectivity, making it ideal for the analysis of low-concentration samples or complex matrices.
-
Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is used for faster and more efficient separations.
-
Mobile Phase: Similar to HPLC, a gradient of water and acetonitrile/methanol with 0.1% formic acid is common.
-
Flow Rate: A lower flow rate, typically between 0.2 and 0.5 mL/min, is used.
-
Column Temperature: Maintained at a controlled temperature, for example, 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's properties.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored for the analyte and an internal standard.
-
Source Parameters: Parameters such as capillary voltage, cone voltage, and gas flows are optimized to achieve the best signal for the analyte.
-
-
Sample Preparation:
-
Similar extraction procedures as for HPLC are used.
-
A solid-phase extraction (SPE) step may be included for sample clean-up and concentration, especially for biological matrices.
-
The final extract is filtered through a 0.22 µm filter.
-
-
Validation Parameters: The same validation parameters as for HPLC are assessed, with the addition of matrix effect evaluation, which is crucial in LC-MS/MS methods.
Data Presentation: Comparative Validation Parameters
The following tables summarize typical quantitative data for validated analytical methods for xanthones, which can serve as a reference for developing a method for this compound.
Table 1: Comparison of HPLC-UV Method Performance for Xanthone Analogues
| Parameter | Xanthone[1][2] | 3-Methoxyxanthone[1][2] | α-Mangostin |
| Linearity Range (µg/mL) | 0.4 - 2.5 | 1.0 - 5.8 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (Recovery %) | 99.6 - 102.8 | 98.8 - 102.4 | 98 - 102 |
| Precision (RSD %) | |||
| - Intra-day | < 1.5 | < 0.5 | < 2.0 |
| - Inter-day | < 2.0 | < 1.0 | < 3.0 |
| LOD (µg/mL) | Not Reported | Not Reported | ~0.1 |
| LOQ (µg/mL) | 0.4 | 1.0 | ~0.3 |
Table 2: Comparison of UPLC-MS/MS Method Performance for Xanthone Analogues
| Parameter | Garcinone C[3] | Garcinone D[3] | γ-Mangostin[3] |
| Linearity Range (µg/mL) | Not specified, but validated | Not specified, but validated | Not specified, but validated |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (Recovery %) | 90 - 110 | 90 - 110 | 90 - 110 |
| Precision (RSD %) | |||
| - Intra-day | < 15 | < 15 | < 15 |
| - Inter-day | < 15 | < 15 | < 15 |
| LOD (µg/mL) | 0.486 | 0.393 | 0.543 |
| LOQ (µg/mL) | 1.457 | 1.179 | 1.629 |
Mandatory Visualization
References
- 1. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antimalarial Efficacy: A Comparative Analysis of 1,3,6,8-Tetrahydroxyxanthone and Standard Drug Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antimalarial efficacy of the xanthone derivative, 1,3,6,8-tetrahydroxyxanthone, against a standard antimalarial drug. Due to the limited availability of in vivo studies on 1,6,7-Trihydroxyxanthone, this guide focuses on a structurally related and well-studied multi-hydroxylated xanthone to provide relevant insights for researchers in the field of antimalarial drug discovery. The data presented is based on preclinical studies in a murine model of malaria, a standard for preliminary efficacy assessment.
Efficacy Comparison in a Murine Malaria Model
The in vivo antimalarial activity of 1,3,6,8-tetrahydroxyxanthone was evaluated using the 4-day suppressive test in mice infected with Plasmodium berghei. This model is a standard primary screening method for potential antimalarial compounds. The efficacy is measured by the reduction in parasitemia levels in treated mice compared to untreated controls.
For a comprehensive comparison, the efficacy of 1,3,6,8-tetrahydroxyxanthone is presented alongside chloroquine, a well-established antimalarial drug frequently used as a positive control in these assays.
| Compound | Dosage | Animal Model | Parasite Strain | Efficacy (Parasitemia Reduction) |
| 1,3,6,8-Tetrahydroxyxanthone | 20 mg/kg/day | BALB/c mice | Plasmodium berghei ANKA | 70.5%[1] |
| Chloroquine (Standard Drug) | 10 mg/kg/day | ICR mice | Plasmodium berghei | 86%[2] |
Experimental Protocols
The data presented in this guide is derived from studies employing a standardized in vivo protocol to assess antimalarial efficacy.
Peter's 4-Day Suppressive Test
This widely used test evaluates the schizonticidal activity of a compound against early malaria infection.
Experimental Workflow:
Caption: Workflow of the 4-Day Suppressive Test for in vivo antimalarial screening.
Methodology:
-
Animal Model: Swiss albino mice (e.g., BALB/c or ICR strains) are typically used for this assay.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with red blood cells parasitized with a specific strain of rodent malaria parasite, commonly Plasmodium berghei.
-
Treatment Administration: Treatment with the test compound or the standard drug commences a few hours after parasite inoculation and continues daily for four consecutive days. The administration is typically oral or intraperitoneal.
-
Determination of Parasitemia: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Calculation of Efficacy: The percentage of parasitemia suppression is calculated for each group relative to an untreated control group.
Proposed Mechanism of Action for Hydroxyxanthones
The antimalarial activity of hydroxyxanthones is believed to be linked to their ability to interfere with a crucial detoxification pathway in the malaria parasite.
Caption: Proposed mechanism of antimalarial action of hydroxyxanthones.
The digestion of hemoglobin by the malaria parasite releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Hydroxyxanthones are thought to inhibit this polymerization process, leading to an accumulation of toxic heme that ultimately kills the parasite[2]. This mechanism of action is similar to that of quinoline-based drugs like chloroquine and quinine.
References
meta-analysis of published studies on 1,6,7-Trihydroxyxanthone
A Meta-Analysis of 1,6,7-Trihydroxyxanthone: A Comparative Guide for Researchers
Introduction
This compound is a naturally occurring xanthone derivative found in some plant species. Xanthones are a class of polyphenolic compounds known for their wide range of biological activities. This guide provides a comparative meta-analysis of the published research on this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties. The information is compiled to serve as a resource for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways.
Bioactivities of this compound
Anticancer Activity
This compound has demonstrated potent anticancer effects, primarily investigated in liver cancer cell lines. Studies show that it can inhibit cell proliferation and induce apoptosis.[1][2][3] The primary mechanism of its anticancer action involves the modulation of microRNAs and key tumor suppressor proteins. Specifically, this compound up-regulates miR-218, which in turn suppresses the expression of the oncogene Bmi-1.[2][3] This suppression leads to the increased expression of the tumor suppressor proteins p14 and p16, ultimately resulting in cell cycle arrest and apoptosis.[1][3]
Compared to other hydroxylated xanthones, the specific substitution pattern influences potency. For example, 1,3,6,8-tetrahydroxyxanthone has shown very potent activity against the HepG2 liver cancer cell line, in some cases exceeding that of the standard drug doxorubicin.[4] While direct comparative data is limited, the existing evidence suggests that tri- and tetrahydroxyxanthones are a promising class of anticancer compounds.[4][5]
Anti-inflammatory Activity
While direct studies on this compound are limited, research on closely related compounds provides strong evidence for its anti-inflammatory potential. A derivative, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), was shown to exert significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage and BV2 microglial cells.[6] THMX reduced the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6] This effect was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[6]
The mechanism of action for this related compound involves the inhibition of the NF-κB and MAPK signaling pathways and the induction of heme oxygenase-1 (HO-1), a key anti-inflammatory enzyme.[6] Furthermore, studies on other trihydroxyxanthones and tetrahydroxyxanthones have also reported potent inhibitory effects on inflammatory mediators, suggesting this is a common property for this class of compounds.[7][8]
Antioxidant Activity
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds to facilitate comparison.
Table 1: Anticancer Activity of Hydroxyxanthones (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ Value (µM) | Reference |
| 1,3,6-Trihydroxyxanthone | T47D (Breast Cancer) | ~456 | [10] |
| 1,3,6-Trihydroxyxanthone | P388 (Leukemia) | 23.5 | [5] |
| 1,3,6,7-Tetrahydroxyxanthone | HepG2 (Liver Cancer) | 23.7 | [4] |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 (Liver Cancer) | 9.18 | [4] |
| Doxorubicin (Control) | HepG2 (Liver Cancer) | >9.18 | [4] |
Note: Direct IC₅₀ values for this compound were not specified in the reviewed literature, but it is reported to inhibit proliferation of HepG2 and Bel7404 cells at concentrations of 0-10 µg/mL.[1]
Table 2: Anti-inflammatory Activity of Hydroxyxanthones
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| 1,6,7-Trihydroxy... (THMX) | RAW 264.7 | NO Production | Inhibition | Not specified | [6] |
| 1,3,5,6-Tetrahydroxyxanthone | RAW 264.7 | NO Production | Significant Inhibition | 10 µM | [7] |
| 1,3,6,7-Tetrahydroxyxanthone | RAW 264.7 | NO Production | Significant Inhibition | 10 µM | [7] |
| Quercetin (Control) | RAW 264.7 | NO Production | Inhibition | 10 µM | [7] |
Signaling Pathways
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A2780, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment media with varying concentrations of the compound.[12] Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[13]
-
MTT Incubation: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[11] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium containing MTT from each well.[12] Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.[12][14] Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bmi-1, p16) following treatment.
-
Cell Lysis: Culture and treat cells with this compound as required. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[13]
-
SDS-PAGE: Mix equal amounts of protein (e.g., 35-50 µg) with loading dye, denature at 100°C for 5 minutes, and separate the proteins on an SDS-polyacrylamide gel.[3][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1-2 hours at room temperature.[13] Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bmi-1, anti-p16) overnight at 4°C.[17][18][19]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.[16]
Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the level of nitrite, a stable product of NO, in cell culture supernatants to assess anti-inflammatory activity.
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24- or 96-well plate and allow them to adhere.[7] Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like LPS (1 µg/mL).
-
Supernatant Collection: After a 24-hour incubation period, collect 50-100 µL of the cell culture supernatant from each well.[2][20]
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine).[2]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light.[1] Measure the absorbance at 540-550 nm.[2][20]
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[2]
Experimental Workflow
Conclusion
The available literature strongly suggests that this compound and its related polyhydroxyxanthone structures are potent bioactive compounds. The primary areas of activity are in oncology, where they induce apoptosis in cancer cells through the miR-218/Bmi-1/p16 axis, and in inflammation, by inhibiting key pro-inflammatory pathways like NF-κB and MAPK. While more direct research on this compound is needed to fully elucidate its therapeutic potential and comparative efficacy, the existing data provides a solid foundation for further investigation into its development as a potential therapeutic agent.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
- 12. bds.berkeley.edu [bds.berkeley.edu]
- 13. α-Mangostin, a Dietary Xanthone, Exerts Protective Effects on Cisplatin-Induced Renal Injury via PI3K/Akt and JNK Signaling Pathways in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Bmi1 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Identification and Characterization of Bmi-1-responding Element within the Human p16 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 1,6,7-Trihydroxyxanthone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1,6,7-Trihydroxyxanthone, a member of the xanthone family of compounds. While specific toxicological data for this compound is limited, a cautious approach based on the safety protocols for similar chemical solids is crucial.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in its solid, powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[1][2][3]
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for handling solid chemicals and protecting against incidental contact.[2][3] Always inspect gloves for any signs of damage before use and change them frequently.
-
Laboratory Coat: A standard lab coat should be worn to protect street clothing from contamination.[3]
-
-
Respiratory Protection: Due to the powdered nature of the compound and the potential for aerosolization during handling, a respirator is recommended. An N95 respirator mask can provide protection against airborne particulates.[2] For operations with a higher potential for dust generation, consult your institution's environmental health and safety (EHS) guidelines for more advanced respiratory protection.[1]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adhering to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of your experiment.
Preparation and Weighing:
-
Designated Area: Conduct all handling of solid this compound within a designated area, such as a chemical fume hood or a powder containment hood, to control the spread of dust.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is correctly worn and that all required equipment (spatulas, weigh boats, etc.) is clean and readily accessible.
-
Weighing:
-
Carefully transfer the required amount of the compound from the storage container to a weigh boat using a clean spatula.
-
Avoid any actions that could generate dust, such as dropping the powder from a height.
-
Close the primary container tightly immediately after use.
-
Dissolving and Transferring:
-
Solvent Addition: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Dissolution: If required, use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Transfer: When transferring the solution, use appropriate tools such as a pipette or a funnel to prevent spills.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.
-
Unused Compound: Do not return any unused this compound to the original container. Dispose of it as solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of chemical waste down the drain.
Final Disposal:
-
Follow your institution's specific guidelines for the disposal of chemical waste. This typically involves collection by a certified hazardous waste management company.
Quantitative Data Summary
| Property | Value (for Xanthone) | Source |
| Physical State | Powder Solid | [4][5] |
| Appearance | Beige | [4][5] |
| Melting Point/Range | 174 - 176 °C / 345.2 - 348.8 °F | [4][5] |
| Molecular Formula | C13H8O2 | [6] |
| Molecular Weight | 196.2 g/mol | [6] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
